(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C45H72N7O18P3S |
|---|---|
Molecular Weight |
1124.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z)-3-oxotetracosa-12,15,18,21-tetraenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,31-32,34,38-40,44,56-57H,4,7,10,13,16-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
HPMVBGKWFWCZAY-LEAJHPDKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Biosynthesis and Kinetic Regulation of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Executive Summary
This technical guide details the biosynthetic pathway, enzymatic regulation, and analytical isolation of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter referred to as 3-oxo-24:4n-3-CoA ). This molecule is a transient, high-energy intermediate in the microsomal elongation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).
Specifically, it represents the condensation product of Malonyl-CoA and (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA (22:4n-3) . Its synthesis is the rate-limiting "activation" step in the conversion of C22 precursors toward C24 species, mediated exclusively by the elongase ELOVL2 . Understanding this intermediate is critical for researchers investigating lipid flux in retinal degeneration, peroxisomal disorders (e.g., Zellweger syndrome), and metabolic dysregulation where VLC-PUFA homeostasis is disrupted.
Part 1: The Biosynthetic Machinery
The synthesis of 3-oxo-24:4n-3-CoA occurs on the cytosolic face of the endoplasmic reticulum (ER) membrane. It is the first step of the "Microsomal Elongation Cycle," a four-step sequence that extends fatty acyl chains by two carbons.
The Precursor Context
The substrate for this reaction is 22:4n-3-CoA . While less common than DPA (22:5n-3), 22:4n-3 accumulates when
-
Substrate: (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA.
-
Cosubstrate: Malonyl-CoA (Donor of the C2 unit).
-
Enzyme: ELOVL2 (Elongation of Very Long Chain Fatty Acids Protein 2).[1][2]
The Condensation Mechanism (Claisen Condensation)
ELOVL2 catalyzes the condensation of the activated malonyl group with the fatty acyl-CoA. This reaction is thermodynamically driven by the decarboxylation of malonyl-CoA.
Reaction Stoichiometry:
Structural Transformation: The addition of the C2 unit shifts the existing double bonds by +2 positions relative to the carboxyl end:
-
Precursor double bonds:
10, 13, 16, 19. -
Intermediate (3-oxo): The carbonyl group is at C3. Double bonds are now at
12, 15, 18, 21.
Enzymatic Specificity (ELOVL2 vs. ELOVL5)
Distinguishing between elongases is vital for experimental design.
-
ELOVL5: Prefers C18 and C20 substrates.[3][4][5] It has negligible activity on C22 substrates.
-
ELOVL2: Is the obligate enzyme for the elongation of C22 to C24.[2] Therefore, the appearance of 3-oxo-24:4n-3-CoA is a direct biomarker of ELOVL2 activity.
Part 2: Pathway Visualization and Logic
The following diagram illustrates the isolation logic. In a standard physiological state, the 3-oxo intermediate is immediately reduced by HSD17B12 (KAR). To study the 3-oxo species, one must induce a "Metabolic Arrest" by withholding NADPH.
Figure 1: The ELOVL2-mediated elongation checkpoint. The target 3-oxo intermediate accumulates only when the downstream reductase (HSD17B12) is deprived of NADPH.
Part 3: Experimental Protocols (Self-Validating Systems)
To study this pathway, you cannot rely on steady-state metabolomics because the 3-oxo pool size is negligible. You must use an In Vitro Microsomal Arrest Assay .
Protocol: 3-Oxo-Intermediate Trapping
Objective: Accumulate (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA by uncoupling condensation from reduction.
Reagents:
-
Enzyme Source: HEK293T microsomes overexpressing human ELOVL2 (or mouse liver microsomes).
-
Substrate: 22:4n-3-CoA (Avanti Polar Lipids or synthesized via enzymatic ligation).
-
Cofactor: Malonyl-CoA (Lithium salt).
-
Inhibitor: Crucial Step—Do NOT add NADPH.
-
Trapping Agent: Methoxyamine HCl (forms a stable oxime derivative with the 3-keto group, preventing spontaneous decarboxylation during ionization).
Workflow:
-
Buffer Prep: 100 mM Potassium Phosphate (pH 6.5), 1 mg/mL BSA (fatty acid free). Note: Lower pH (6.5) stabilizes the CoA thioester.
-
Incubation: Mix 50 µg microsomal protein + 50 µM 22:4n-3-CoA + 100 µM Malonyl-CoA.
-
Reaction: Incubate at 37°C for 5–10 minutes.
-
Quench & Derivatization: Stop reaction with 200 µL Acetonitrile containing 50 mM Methoxyamine. Incubate 30 min at RT.
-
Extraction: Solid Phase Extraction (SPE) using weak anion exchange cartridges (to retain the CoA moiety).
Analytical Detection (LC-MS/MS)
Direct detection of long-chain Acyl-CoAs requires specific transitions to avoid source fragmentation.
| Parameter | Setting / Value | Rationale |
| Column | C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm | Retains hydrophobic C24 chain. |
| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Dimethylhexylamine (pH 7.0) | Ion-pairing agent (DMHA) is essential for CoA retention. |
| Mobile Phase B | Acetonitrile / Acetone (90:10) | Acetone improves peak shape for VLC-CoAs. |
| Ionization | ESI Positive Mode | DMHA adducts form stable positive ions. |
| MRM Transition | [M+H]+ | Neutral loss of the Phospho-ADP-pantetheine moiety. |
| Target Mass | Calc. Neutral Mass: ~1160 Da (varies by salt form) | Scan for specific [M+H]+ of the oxime derivative. |
Part 4: Enzymology and Kinetic Regulation
The HSD17B12 Regulation
The enzyme HSD17B12 (Hydroxysteroid 17-Beta Dehydrogenase 12) acts as the 3-ketoacyl-CoA reductase (KAR).[6]
-
High Turnover: HSD17B12 has a
orders of magnitude higher than ELOVL2. This ensures that 3-oxo intermediates do not accumulate, as they are chemically reactive and could undergo spontaneous hydrolysis. -
Implication: If you detect high levels of 3-oxo-24:4n-3-CoA in vivo, it suggests a genetic defect or pharmacological inhibition of HSD17B12, which is often lethal or linked to severe neurodevelopmental issues.
Substrate Competition
ELOVL2 exhibits "chain-length dependent" kinetics.
- for 22:4n-3 is typically higher (lower affinity) than for 22:5n-3 (DPA).
-
Consequently, 3-oxo-24:4n-3-CoA biosynthesis is favored only when the n-3 pathway is saturated or when
6-desaturase (FADS2) is compromised, preventing the conversion of 24:5n-3 to 24:6n-3.
Part 5: Implications for Drug Development
Targeting the biosynthesis of C24 intermediates is emerging as a strategy for:
-
AMD (Age-Related Macular Degeneration): ELOVL2 expression declines with age. Supplementing downstream products or upregulating ELOVL2 (gene therapy) aims to restore C24 and C26 PUFAs in the retina.
-
Metabolic Syndrome: ELOVL2 ablation protects against diet-induced obesity, suggesting that blocking the formation of 3-oxo-24:4n-3-CoA (and its products) alters energy expenditure.
References
-
Gregory, M. K., et al. (2011). Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis. PLoS ONE. [Link]
-
Jakobsson, A., et al. (2006). The human 17beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) is the 3-ketoacyl-CoA reductase of long-chain fatty acid elongation.[6] Journal of Biological Chemistry. [Link]
-
Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids.[7][8] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Jump, D. B., et al. (2016). Omega-3 fatty acid supplementation and the role of lipid mediators in the regulation of metabolism. Journal of Lipid Research.[2] [Link]
-
Blanchard, V., et al. (2025). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (Methodology reference for CoA trapping). [Link]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Function of (12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA in Cellular Metabolism
Abstract
(12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its primary function is to serve as a substrate in the final stages of docosahexaenoic acid (DHA) biosynthesis, a vital component of cellular membranes, particularly in the brain and retina. The metabolism of this 3-oxoacyl-CoA is intrinsically linked to the enzymatic activity of D-bifunctional protein and peroxisomal thiolase. Dysregulation of this pathway, due to genetic defects in these enzymes, leads to severe and often fatal inherited metabolic disorders, such as D-bifunctional protein deficiency (D-BPD) and Zellweger spectrum disorders (ZSD). This guide provides a comprehensive overview of the metabolic role of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, the associated enzymology, its clinical significance, and detailed methodologies for its study.
Introduction: The Significance of Peroxisomal β-Oxidation and DHA Biosynthesis
While mitochondrial β-oxidation is the primary pathway for the catabolism of most fatty acids, peroxisomes are indispensable for the metabolism of specific lipid species, including very-long-chain fatty acids (VLCFAs; chain length > C22), pristanic acid, and the bile acid intermediates di- and trihydroxycholestanoic acid.[1][2] The accumulation of VLCFAs is cytotoxic, leading to cellular dysfunction and demyelination, highlighting the critical protective role of peroxisomal β-oxidation.[1]
Beyond catabolism, peroxisomal β-oxidation plays a crucial anabolic role in the biosynthesis of docosahexaenoic acid (DHA; 22:6n-3).[3] DHA is a major structural lipid of the cerebral cortex, retina, and other neural tissues, and is essential for neurogenesis, synaptogenesis, and cognitive function. The final step in DHA synthesis involves the shortening of its precursor, tetracosahexaenoic acid (24:6n-3), via one cycle of peroxisomal β-oxidation.[3] (12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA is a key intermediate in this precise molecular tailoring process.
The Metabolic Crossroads: Formation and Fate of (12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA
The journey to and from (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA involves a concerted effort of several peroxisomal enzymes. The immediate precursor is (12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA, which undergoes a series of reactions catalyzed by acyl-CoA oxidase and D-bifunctional protein.
The Role of D-Bifunctional Protein (D-BP)
D-bifunctional protein, encoded by the HSD17B4 gene, is a multifunctional enzyme possessing two critical activities for this pathway: 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[4][5]
-
Hydratase Activity: The 2-enoyl-CoA hydratase domain of D-BP catalyzes the hydration of the double bond in (2E,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA, forming (3S)-hydroxy-(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
-
Dehydrogenase Activity: Subsequently, the 3-hydroxyacyl-CoA dehydrogenase domain of D-BP oxidizes the 3-hydroxy group of this intermediate to a keto group, yielding our molecule of interest: (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA .[1][4]
The Final Step: Peroxisomal Thiolase
The function of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA is to act as the substrate for the final enzymatic step in this β-oxidation cycle. A peroxisomal 3-ketoacyl-CoA thiolase cleaves this molecule, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).[6][7] This DHA-CoA can then be incorporated into phospholipids, contributing to the structural and functional integrity of cellular membranes.
Detailed Experimental Protocols
Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma
Causality: Elevated levels of VLCFAs, particularly C26:0, and increased ratios of C26:0/C22:0 and C24:0/C22:0 are hallmark biochemical markers for defects in peroxisomal β-oxidation. [2][8]This protocol provides a reliable method for their quantification.
-
Sample Preparation : To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., d4-C26:0).
-
Hydrolysis : Add 1 mL of 0.5 M methanolic HCl and incubate at 90°C for 1 hour to transesterify the fatty acids to their methyl esters.
-
Extraction : After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction.
-
Derivatization (Optional but recommended for GC-MS) : Evaporate the hexane and derivatize the fatty acid methyl esters with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to improve chromatographic properties.
-
Analysis by GC-MS : Inject the sample onto a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-1ms). Monitor characteristic ions for each VLCFA and the internal standards.
-
Quantification : Calculate the concentration of each VLCFA based on the peak area ratios relative to the internal standards and a calibration curve.
Protocol 2: Assay of D-Bifunctional Protein Activity in Cultured Fibroblasts
Causality: Direct measurement of D-BP's hydratase and dehydrogenase activities in patient-derived fibroblasts can confirm a suspected deficiency and help classify the subtype. [9]
-
Cell Culture and Homogenization : Culture patient and control fibroblasts to confluency. Harvest the cells, wash with PBS, and resuspend in a suitable homogenization buffer. Lyse the cells by sonication on ice.
-
Substrate Preparation : Synthesize the enoyl-CoA ester of a suitable substrate, such as the bile acid intermediate trihydroxycholestanoic acid (THCA-CoA). [9]3. Hydratase Activity Assay :
-
Incubate the fibroblast homogenate with THCA-CoA.
-
Stop the reaction at different time points by adding an organic solvent.
-
Analyze the formation of the 3-hydroxyacyl-CoA product by HPLC.
-
-
Dehydrogenase Activity Assay :
-
Incubate the fibroblast homogenate with the 3-hydroxyacyl-CoA product of the hydratase reaction in the presence of NAD+.
-
Monitor the production of NADH spectrophotometrically at 340 nm.
-
Alternatively, analyze the formation of the 3-ketoacyl-CoA product by HPLC. [9]5. Data Analysis : Calculate the specific activity of each enzyme domain (nmol/min/mg protein) and compare patient values to controls.
-
Protocol 3: Stable Isotope Labeling to Trace DHA Biosynthesis
Causality: Using stable isotope-labeled precursors allows for the direct tracing of the metabolic flux through the DHA biosynthesis pathway, providing definitive evidence of its functionality. [][11]
-
Cell Culture : Culture cells of interest (e.g., hepatocytes, astrocytes) in a medium supplemented with a stable isotope-labeled precursor, such as 13C-labeled α-linolenic acid or 13C-labeled tetracosahexaenoic acid.
-
Incubation : Incubate the cells for a defined period to allow for the metabolism of the labeled precursor.
-
Lipid Extraction : Harvest the cells and extract total lipids using a modified Bligh-Dyer method.
-
Fatty Acid Analysis : Saponify the lipid extract and derivatize the fatty acids to their methyl esters.
-
LC-MS/MS Analysis : Analyze the fatty acid methyl esters by liquid chromatography-tandem mass spectrometry. Monitor for the incorporation of the stable isotope into DHA and its intermediates.
-
Data Interpretation : The detection of labeled DHA confirms the activity of the biosynthetic pathway. The relative abundance of labeled intermediates can provide insights into potential bottlenecks.
Future Directions and Therapeutic Implications
The study of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA and its metabolic pathway is not merely an academic exercise. A deeper understanding of the enzymology and regulation of this pathway is crucial for the development of therapeutic strategies for D-BPD and ZSD. Potential avenues for future research include:
-
High-throughput screening for small molecule chaperones : Identifying compounds that can stabilize mutant D-bifunctional protein and restore partial enzymatic activity.
-
Gene therapy approaches : Developing viral vectors to deliver a functional copy of the HSD17B4 gene to affected tissues.
-
Substrate reduction therapy : Investigating dietary interventions or pharmacological agents that can reduce the load of VLCFAs on the peroxisomal β-oxidation system.
-
Development of advanced animal models : Utilizing Hsd17b4 knockout and knock-in mouse models to further dissect the pathophysiology of D-BPD and test novel therapeutic interventions. [12][13]
Conclusion
(12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA stands as a pivotal intermediate at the intersection of fatty acid catabolism and the biosynthesis of the essential fatty acid, DHA. While its existence is fleeting, its proper metabolism is vital for neurological health. The devastating consequences of defects in its metabolic pathway highlight the exquisite precision of cellular metabolism and provide a strong impetus for continued research in this area. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of peroxisomal β-oxidation and work towards effective treatments for these debilitating disorders.
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Metherel, A. H., et al. (2019). Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation. The Journal of nutritional biochemistry, 63, 62-70. [Link]
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Kaur, G., et al. (2014). Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA). Journal of lipid research, 55(5), 935-949. [Link]
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- 7. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel HPLC-based method to diagnose peroxisomal D-bifunctional protein enoyl-CoA hydratase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsd17b4 hydroxysteroid (17-beta) dehydrogenase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Hsd17b4 hydroxysteroid (17-beta) dehydrogenase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Metabolic Architecture of VLC-PUFA Sphingolipids: The Role of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Topic: (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA and sphingolipid synthesis precursor Content Type: In-depth Technical Guide
Executive Technical Summary
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter referred to as 3-oxo-24:4-CoA ) is a transient, rate-limiting intermediate in the biosynthesis of Ultra-Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs). It represents the condensation product of Docosatetraenoyl-CoA (22:4n-3) and Malonyl-CoA , catalyzed exclusively by the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4).
While standard sphingolipid biosynthesis relies on palmitoyl-CoA (C16), specific tissues—notably the retina (photoreceptors) and testes (spermatozoa)—require sphingolipids acylated with VLC-PUFAs (≥C24) to maintain membrane fluidity and fusogenicity. 3-oxo-24:4-CoA serves as the critical "gatekeeper" molecule; its formation commits the fatty acid to the ultra-long chain pathway, eventually leading to its incorporation into sphingomyelin and ceramides critical for preventing macular degeneration (Stargardt-3 disease).
This guide details the isolation, stabilization, and detection of this unstable intermediate and outlines its downstream integration into the sphingolipidome.
Biosynthetic Mechanism & The ELOVL4 Checkpoint
The synthesis of VLC-PUFAs occurs in the Endoplasmic Reticulum (ER) via a four-step elongation cycle. 3-oxo-24:4-CoA is the product of the first, rate-limiting step.
The Elongation Cycle
-
Condensation (Rate-Limiting): ELOVL4 condenses Malonyl-CoA with the acyl primer (22:4n-3 CoA). This releases CO₂ and CoASH, forming 3-oxo-24:4-CoA .
-
Enzymatic Insight: Unlike ELOVL2/5 which prefer C18-C22 substrates, ELOVL4 is unique in its ability to handle acyl chains >C22.
-
-
Reduction: The 3-oxo group is rapidly reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KAR), consuming NADPH.[1]
-
Critical Experimental Note: Under normal physiological conditions, 3-oxo-24:4-CoA is undetectable because KAR activity is extremely fast. To isolate the 3-oxo intermediate, NADPH must be omitted from in vitro assays.[1]
-
-
Dehydration: 3-hydroxyacyl-CoA dehydratase (HACD) removes water to form a trans-2-enoyl-CoA.
-
Reduction: Trans-2-enoyl-CoA reductase (TER) reduces the double bond to form the elongated acyl-CoA (24:4n-3 CoA).
Downstream Fate: Sphingolipid Acylation
Once elongated to C24 (and potentially further to C26-C38), these VLC-PUFAs are diverted to sphingolipid synthesis.
-
Ceramide Synthase Selectivity: CerS3 (skin/testes) and CerS2 (ubiquitous) show high affinity for VLC-CoAs. They transfer the VLC-PUFA from CoA to the amine of a sphingoid base (Sphingosine), forming VLC-PUFA Ceramides .
-
Tissue Specificity: In the retina, these chains are often found in phosphatidylcholine (PC), but in the testes, they are heavily enriched in sphingomyelin, essential for sperm head membrane stability.
Pathway Visualization
Caption: The ELOVL4-mediated elongation cycle showing the 3-oxo intermediate checkpoint and downstream integration into sphingolipids.
Experimental Protocols
To study 3-oxo-24:4-CoA , researchers must prevent its rapid reduction. The following protocols detail its synthesis (accumulation) and detection.
Protocol A: Microsomal Accumulation of 3-Oxo Intermediates
Objective: To enzymatically generate and trap the 3-oxo intermediate by stalling the elongation cycle.
Reagents:
-
Microsomes isolated from ELOVL4-expressing cells (e.g., photoreceptors or transfected HEK293T).
-
Substrate: 22:4n-3 CoA (50 µM).
-
Donor: [2-14C]Malonyl-CoA (to radiolabel the extended carbons).
-
Critical: Buffer must be NADPH-free .
Workflow:
-
Reaction Mix: Prepare 100 µL of 100 mM phosphate buffer (pH 6.5) containing 1 mg/mL BSA (fatty acid free) and 50 µM 22:4n-3 CoA.
-
Enzyme Addition: Add 50-100 µg of microsomal protein. Pre-incubate at 37°C for 2 minutes.
-
Initiation: Add 50 µM [2-14C]Malonyl-CoA.
-
Note: Do NOT add NADPH. This omission prevents the KAR enzyme from converting the 3-oxo intermediate to 3-hydroxy, causing the 3-oxo species to accumulate.
-
-
Incubation: Incubate for 10–20 minutes at 37°C.
-
Termination: Stop reaction with 100 µL 5M HCl.
-
Extraction: Extract lipids with Chloroform:Methanol (2:1).
-
Warning: Do not use standard saponification/methylation (FAME) here. 3-keto-acyl-CoAs are unstable and will decarboxylate to form methyl ketones (one carbon shorter) during alkaline methanolysis. Analyze as intact CoA esters or use specific derivatization.
-
Protocol B: Targeted LC-MS/MS Detection
Objective: Direct detection of the intact CoA ester using Soft-Extraction to prevent hydrolysis.
Sample Preparation (SSA Method):
-
Extract cell pellets/microsomes using 2.5% Sulfosalicylic Acid (SSA) . This precipitates protein while stabilizing acyl-CoAs and maintaining a pH ~4.0 (preventing alkaline hydrolysis).
-
Centrifuge (15,000 x g, 10 min, 4°C).
-
Inject supernatant directly into LC-MS.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).[2]
-
Mobile Phase:
-
Transitions (MRM):
-
Precursor Ion: [M+H]+ calculated for 3-oxo-24:4-CoA.
-
Fragment 1 (Quantifier): Neutral loss of 507 Da (Adenosine-3'-5'-diphosphate).[2]
-
Fragment 2 (Qualifier): m/z 428 (Adenosine fragment).
-
Data Summary Table: Molecular Characteristics
| Parameter | Specification |
|---|---|
| Systematic Name | (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA |
| Formula | C45H76N7O18P3S (approx, varies with salt form) |
| Key Feature | Beta-keto group at C3; 4 Double bonds at n-3 series positions |
| Stability | Low; prone to spontaneous decarboxylation to 23:4-methyl ketone |
| Enzyme | ELOVL4 (Condensing Enzyme) |
| Accumulation Condition | -NADPH (in vitro) or KAR mutation (in vivo) |[3]
Clinical Implications: Stargardt-3 Disease[5][6]
The relevance of 3-oxo-24:4-CoA extends directly to Stargardt-3 Macular Dystrophy (STGD3) .
-
Mechanism of Disease: STGD3 is caused by autosomal dominant mutations in ELOVL4.[4]
-
Truncation Mutants: Common mutations result in a truncated ELOVL4 protein that lacks the ER-retention signal.
-
Toxic Accumulation vs. Loss of Function:
-
Hypothesis 1 (Loss of Function): Reduced synthesis of VLC-PUFA ceramides leads to unstable photoreceptor outer segment disks.
-
Hypothesis 2 (Toxic Gain): Mutant ELOVL4 may aggregate.
-
Hypothesis 3 (Metabolic Stall): If the mutant enzyme can bind substrates but fails to complete condensation efficiently, or if the complex with KAR is disrupted, 3-oxo intermediates may accumulate. 3-oxo-acyl-CoAs are reactive electrophiles; their accumulation can cause cellular toxicity ("lipotoxicity") by adducting to cellular proteins.
-
References
-
Agbaga, M. P., et al. (2008). "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids."[5][6] Proceedings of the National Academy of Sciences, 105(35), 12843–12848. Link
-
Logan, S., et al. (2014). "Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy."[7] Proceedings of the National Academy of Sciences, 111(20), 7331-7336. Link
-
BasuRay, S., et al. (2019). "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites, 9(1),[3] 11. Link
-
Brush, R. S., et al. (2010). "Retinal Sphingolipids and Their Very-Long-Chain Fatty Acid–Containing Species." Investigative Ophthalmology & Visual Science, 51(9), 4422–4431. Link
-
Hopiavuori, B. R., et al. (2018). "VLC-PUFA Biosynthesis in the Retina." Progress in Lipid Research, 69, 1-18. Link
Sources
- 1. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. proteincentre.com [proteincentre.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
subcellular localization of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
An In-Depth Technical Guide to the Subcellular Localization of (12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the , a key metabolic intermediate in the degradation of very long-chain polyunsaturated fatty acids (VLC-PUFAs). For researchers in metabolic diseases, drug discovery, and cell biology, understanding the precise location of this molecule is paramount for elucidating pathway dynamics and identifying potential therapeutic targets. While direct literature on this specific intermediate is sparse, its localization can be confidently inferred from decades of research into the compartmentalization of fatty acid β-oxidation.
This document moves beyond a simple recitation of facts to explain the why behind the metabolic geography of the cell. We will delve into the enzymatic machinery, the logic of cellular compartmentalization, and the experimental methodologies required to validate these claims.
Part 1: The Principle of Metabolic Compartmentalization
The eukaryotic cell segregates metabolic pathways into distinct organelles to optimize efficiency, prevent futile cycles, and protect cellular components from reactive intermediates. The degradation of fatty acids is a prime example of this principle, with two major organelles sharing the responsibility: the mitochondrion and the peroxisome.
The central dogma of fatty acid oxidation has long been that mitochondria are responsible for the β-oxidation of the bulk of dietary short-, medium-, and long-chain fatty acids, which are the primary source of cellular energy. However, this view is incomplete. Mitochondria are not equipped to handle all types of fatty acids. Very long-chain fatty acids (VLCFAs; >C22) and certain other lipid molecules are initially chain-shortened via β-oxidation within peroxisomes before being further metabolized in mitochondria.
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, with its 24-carbon backbone, is a VLCFA. Its degradation is therefore predicted to initiate in the peroxisome.
The Peroxisome: The Hub for VLCFA Oxidation
Peroxisomes are indispensable for the metabolism of a variety of molecules, including the initial breakdown of VLCFAs. The enzymes within the peroxisome are specifically adapted to handle these bulky and often complex lipid structures. The pathway for β-oxidation in peroxisomes differs from the mitochondrial pathway in its first step, which is catalyzed by a distinct acyl-CoA oxidase that donates electrons directly to molecular oxygen, producing H₂O₂.
The generation of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA occurs during the third step of the peroxisomal β-oxidation spiral. This intermediate is a direct substrate for the final step in the cycle, catalyzed by a peroxisomal thiolase.
The Mitochondrion: The Powerhouse for Complete Oxidation
Peroxisomal β-oxidation is an incomplete process; it typically proceeds for only a few cycles until the fatty acyl-CoA is shortened to a medium-chain length. These resulting medium-chain acyl-CoAs, along with acetyl-CoA, are then transported to the mitochondria for complete oxidation to CO₂ and H₂O via the mitochondrial β-oxidation pathway and the citric acid cycle. This division of labor allows the cell to efficiently process a wide range of fatty acid substrates.
The following diagram illustrates this metabolic crosstalk between the peroxisome and the mitochondrion for VLCFA degradation.
Caption: Peroxisomal and Mitochondrial Cooperation in VLCFA Metabolism.
Part 2: Experimental Validation of Subcellular Localization
To experimentally confirm the peroxisomal localization of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA metabolism, a multi-pronged approach is necessary. Direct detection of this transient intermediate is challenging. Therefore, we focus on localizing the enzymes that produce and consume it, and on analyzing the lipid profiles of isolated organelles.
Method 1: Subcellular Fractionation and Western Blotting
This classical biochemical technique provides a robust method for determining the organellar residence of key enzymes in the β-oxidation pathway.
Protocol: Subcellular Fractionation
-
Homogenization: Homogenize cultured cells (e.g., HepG2) or animal tissue (e.g., rat liver) in an isotonic buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 min to pellet nuclei and unbroken cells (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 min to pellet mitochondria (P2).
-
Transfer the supernatant (S2) and centrifuge at 100,000 x g for 60 min to pellet the microsomal fraction (P3) and obtain the cytosol (S3).
-
The peroxisomes are often found in the mitochondrial pellet (P2) or require further purification using a density gradient (e.g., Percoll or Nycodenz).
-
-
Density Gradient Ultracentrifugation (for Peroxisome Isolation):
-
Resuspend the P2 pellet and layer it onto a pre-formed density gradient.
-
Centrifuge at high speed (e.g., 35,000 x g for 60 min).
-
Collect fractions and identify the peroxisome-enriched fraction using an enzymatic marker assay for catalase.
-
-
Western Blot Analysis:
-
Lyse the collected fractions and measure protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against:
-
Target Enzyme: Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1).
-
Peroxisomal Marker: Catalase or PMP70.
-
Mitochondrial Marker: COX4 or VDAC1.
-
Cytosolic Marker: GAPDH.
-
-
Develop the blot using a secondary antibody and chemiluminescence.
-
Expected Data Interpretation
The following table summarizes the expected results for a successful fractionation experiment.
| Fraction | Peroxisomal Thiolase (ACAA1) | Catalase (Peroxisome) | COX4 (Mitochondria) | GAPDH (Cytosol) |
| Nuclear | - | - | - | - |
| Mitochondrial | - | - | +++ | - |
| Peroxisomal | +++ | +++ | - | - |
| Cytosolic | - | - | - | +++ |
| (+++ indicates strong signal; - indicates no signal) |
Method 2: Immunofluorescence Microscopy
This technique provides in-situ visualization of enzyme localization within the cellular architecture.
Protocol: Immunofluorescence Staining
-
Cell Culture & Fixation: Grow cells (e.g., primary hepatocytes) on glass coverslips. Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Use a cocktail of:
-
Rabbit anti-ACAA1 (or another peroxisomal thiolase).
-
Mouse anti-PMP70 (a peroxisomal membrane marker).
-
-
Secondary Antibody Incubation: Wash and incubate for 1 hour with fluorescently-labeled secondary antibodies:
-
Goat anti-Rabbit IgG (Alexa Fluor 488, green).
-
Goat anti-Mouse IgG (Alexa Fluor 594, red).
-
-
Mounting & Imaging: Mount the coverslips with a DAPI-containing medium (to stain the nucleus) and image using a confocal microscope.
The colocalization of the green (thiolase) and red (peroxisomal membrane) signals would provide strong visual evidence for the enzyme's peroxisomal residence.
Caption: Workflow for Immunofluorescence Microscopy.
Part 3: Concluding Remarks and Future Directions
Future research employing advanced techniques such as proximity-ligation assays (PLA) could further resolve the interactions between the enzymes of this pathway. Additionally, targeted lipidomics analysis of highly purified peroxisomal fractions from cells fed with the parent C24:4 fatty acid could provide more direct evidence for the presence of this specific 3-oxo intermediate, solidifying our understanding of this critical metabolic hub.
References
-
Peroxisomal β-oxidation of fatty acids. Wanders, R. J. (2014). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1842(12), 2363-2374. [Link]
-
The role of peroxisomes in human health and disease. Waterham, H. R., & Wanders, R. J. (2019). Journal of Inherited Metabolic Disease, 42(4), 579-595. [Link]
An In-Depth Technical Guide to Identifying the Downstream Metabolites of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Intended for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and analysis of the downstream metabolites of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, a very long-chain polyunsaturated omega-3 fatty acyl-CoA. As an intermediate in fatty acid metabolism, understanding its fate is crucial for researchers in metabolic diseases, oncology, and pharmacology. This document elucidates the primary metabolic pathway, peroxisomal β-oxidation, and furnishes detailed, field-proven protocols for metabolite extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and in vitro enzymatic assays. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA Metabolism
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA is a C24:4 omega-3 fatty acyl-CoA. Its structure suggests its involvement in the peroxisomal β-oxidation pathway, a critical process for the metabolism of very long-chain fatty acids (VLCFAs), polyunsaturated fatty acids (PUFAs), and other lipid species that are not efficiently processed by mitochondria.[1] The metabolism of such molecules is integral to maintaining cellular energy homeostasis and lipid signaling. Dysregulation of peroxisomal β-oxidation has been implicated in a variety of metabolic disorders, making the study of its intermediates and end-products a key area of research.
This guide will provide the necessary theoretical background and practical methodologies to empower researchers to meticulously track the metabolic cascade originating from this specific 3-oxoacyl-CoA.
The Metabolic Pathway: Peroxisomal β-Oxidation
The initial and primary metabolic fate of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA occurs within the peroxisome.[2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the chain-shortening of fatty acids that are subsequently transported to the mitochondria for complete oxidation.[2] The metabolism of this polyunsaturated very long-chain fatty acyl-CoA involves a series of enzymatic reactions.
Core Reactions of Peroxisomal β-Oxidation
The β-oxidation spiral involves a repeating sequence of four core enzymatic reactions:
-
Acyl-CoA Oxidase: Introduces a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase: Hydrates the double bond to form a hydroxyl group.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a ketone.
-
3-Oxoacyl-CoA Thiolase: Cleaves the 3-oxoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[3]
Auxiliary Enzymes for Polyunsaturated Fatty Acids
The presence of cis double bonds in (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA necessitates the action of auxiliary enzymes to reconfigure the double bonds for compatibility with the core β-oxidation enzymes. These include:
-
Δ³,Δ²-Enoyl-CoA Isomerase: Shifts the position of double bonds.
-
2,4-Dienoyl-CoA Reductase: Reduces conjugated double bonds.
Predicted Downstream Metabolites
Given the starting molecule, (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, the immediate downstream product following the action of 3-oxoacyl-CoA thiolase is (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA and acetyl-CoA . This shortened C22:4 acyl-CoA will then re-enter the peroxisomal β-oxidation pathway. The subsequent chain-shortened acyl-CoA products are presented in the table below.
| Cycle | Starting Acyl-CoA | Enzymes Involved (in addition to core enzymes) | Products |
| 1 | (12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA | 3-Oxoacyl-CoA Thiolase | (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA + Acetyl-CoA |
| 2 | (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA | Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Δ³,Δ²-Enoyl-CoA Isomerase, 3-Oxoacyl-CoA Thiolase | (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA + Acetyl-CoA |
| 3 | (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA | Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 2,4-Dienoyl-CoA Reductase, Δ³,Δ²-Enoyl-CoA Isomerase, 3-Oxoacyl-CoA Thiolase | (6Z,9Z,12Z,15Z)-Octadecatetraenoyl-CoA + Acetyl-CoA |
| ... | ... | ... | ... |
This table presents a simplified representation. The exact enzymatic steps for each cycle can be complex and may vary.
Caption: Peroxisomal β-oxidation of the target molecule.
Experimental Identification of Downstream Metabolites
The identification and quantification of acyl-CoA species require meticulous sample preparation and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][5]
Sample Preparation: Acyl-CoA Extraction from Mammalian Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured mammalian cells.[6][7][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard Solution (e.g., a mixture of odd-chain acyl-CoAs not expected to be in the sample)[6]
-
Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB)
-
Methanol
-
25 mM Ammonium Acetate in Methanol
Protocol:
-
Cell Culture and Treatment: Culture mammalian cells to the desired confluency. Treat with (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA or a precursor fatty acid for the desired time.
-
Quenching and Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 10% (w/v) TCA to the plate to precipitate proteins and quench enzymatic activity.[7]
-
Cell Lysis and Collection: Scrape the cells in the TCA solution and transfer to a microcentrifuge tube. Spike in the internal standard solution.[7]
-
Homogenization: Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[7]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[7]
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).[9]
Caption: Workflow for acyl-CoA extraction from mammalian cells.
LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This method is designed for the sensitive and specific quantification of a range of acyl-CoA species.[4][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the precursor-to-product ion transitions specific to the predicted downstream metabolites and the internal standards. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[4][6]
-
Collision Energy and other parameters: Optimize for each specific acyl-CoA species using authentic standards where available.
Data Analysis:
-
Quantify the downstream metabolites by comparing the peak areas of the endogenous compounds to the peak areas of the internal standards.
-
Construct a standard curve for absolute quantification if authentic standards are available.
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase | Provides good separation of acyl-CoAs based on chain length and unsaturation. |
| Mobile Phase | Ammonium Acetate/Acetonitrile | Volatile buffer compatible with MS and provides good peak shape. |
| Ionization Mode | ESI+ | Acyl-CoAs ionize efficiently in positive mode. |
| Detection Mode | MRM | Highly specific and sensitive for targeted quantification. |
In Vitro Enzymatic Assay: 3-Oxoacyl-CoA Thiolase Activity
Confirmation of the enzymatic steps can be achieved through in vitro assays using purified enzymes or cell lysates. This protocol outlines a spectrophotometric assay for 3-oxoacyl-CoA thiolase activity.[11][12]
Principle:
The thiolytic cleavage of a 3-oxoacyl-CoA by thiolase is a reversible reaction. In the reverse direction, the enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction consumes CoA, and the disappearance of the thiol group of CoA can be monitored spectrophotometrically at 412 nm in the presence of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified 3-oxoacyl-CoA thiolase or cell/peroxisomal lysate
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-CoA
-
CoA
-
DTNB
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB.
-
Enzyme Addition: Add the purified enzyme or cell lysate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding CoA.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 412 nm over time. The rate of decrease is proportional to the thiolase activity.
-
Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.
Conclusion and Future Directions
This guide provides a robust framework for the identification and quantification of the downstream metabolites of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA. By combining detailed metabolic pathway analysis with validated experimental protocols, researchers can gain critical insights into the role of very long-chain polyunsaturated fatty acid metabolism in health and disease.
Future research could involve the use of stable isotope-labeled precursors to trace the metabolic flux through the peroxisomal β-oxidation pathway.[7][13][14][15][16] Furthermore, the application of these methods to various disease models will undoubtedly uncover novel regulatory mechanisms and potential therapeutic targets. The validation of analytical methods is a critical step to ensure the reliability and reproducibility of the results.[17][18][19][20][21]
References
- F. G. Færgeman, N. J. & Knudsen, J.
- Chen, L., et al. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics.
- Ellis, J. M., et al. Acyl-CoA Metabolism and Partitioning. Molecular and Cellular Biology.
- Haynes, C. A., et al. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of Lipid Research.
- Ivanova, P. T., et al. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research.
- James, A. M., et al. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology.
- Carobbio, S., et al.
- Luef, B., et al.
- Hiltunen, J. K., et al. biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews.
- Antonenkov, V. D., et al. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates. The Journal of biological chemistry.
- Sun, J., et al. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical chemistry.
- AAT Bioquest.
- Guijas, C., et al. Method validation strategies involved in non-targeted metabolomics.
- Faergeman, N. J., & Knudsen, J. Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Trends in biochemical sciences.
- Abcam. 3-ketoacyl-CoA thiolase, mitochondrial.
- Li, J., et al.
- ResearchGate. (PDF) Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
- Guan, S., et al. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry.
- ResearchGate.
- Dunn, W. B., et al. Method validation strategies involved in non-targeted metabolomics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
- ResearchGate.
- KEGG ENZYME. 2.3.1.16.
- ResearchGate. Commonly described methods for chemical synthesis of acyl-CoA...
- Antonenkov, V. D.
- Trefely, S., et al. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Analytical chemistry.
- Emwas, A.-H., et al.
- LibreTexts, B. 6.
- Walton, W. G., et al. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. MethodsX.
- Johansson, P., et al. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. The Journal of biological chemistry.
- Prasain, J.
- Cajka, T., & Fiehn, O. Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites.
- AOP-Wiki.
- LibreTexts, B. 17.
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- 3. KEGG ENZYME: 2.3.1.16 [genome.jp]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Characterization and Handling of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Topic: Chemical Properties and Stability of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Guide to Peroxisomal VLCPUFA Intermediates[1]
Executive Summary & Biological Context
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter referred to as 3-oxo-C24:4-CoA ) is a transient, high-energy thioester intermediate critical to the peroxisomal
In the context of lipid metabolism, this molecule represents a specific checkpoint in the chain-shortening of n-3 fatty acids. It is the substrate for the peroxisomal thiolase (SCPx), which cleaves the molecule to release acetyl-CoA and the chain-shortened C22:4-CoA.[1] Accumulation of 3-oxo-C24:4-CoA is pathognomonic of peroxisomal disorders, specifically defects in the Sterol Carrier Protein X (SCPx) or D-Bifunctional Protein (DBP).[1]
For researchers in metabolic disease and lipidomics, understanding the chemical volatility of this molecule is prerequisite to accurate quantification. This guide delineates the physicochemical properties, stability mechanisms, and rigorous handling protocols required to maintain sample integrity.[1][2]
Physicochemical Properties[1][2][3][4]
The molecule combines three chemically distinct reactive centers: a hydrophilic Coenzyme A headgroup, a reactive
Table 1: Physicochemical Profile[1][5]
| Property | Value / Description | Significance |
| Molecular Formula | Calculation based on CoA (767 Da) + C24:4 3-oxo acyl chain.[1] | |
| Molecular Weight | ~1130.1 Da (Free Acid) | Requires high-resolution MS for identification.[1] |
| Acyl Chain Length | 24 Carbons (Tetracosa) | Classifies as Very-Long-Chain Fatty Acyl-CoA (VLCFA-CoA).[1] |
| Unsaturation | 4 cis double bonds ( | |
| Functional Group | 3-oxo ( | High energy bond ( |
| pKa ( | ~8.5 – 10.0 | The C2 protons are acidic due to flanking carbonyls, facilitating enolization.[1] |
| Solubility | Amphipathic | Soluble in buffered aqueous systems > pH 6.0; Unstable in pure organic solvents without buffering. |
| 260 nm (Adenine); ~303 nm (Enolate) | 260 nm used for concentration; 303 nm indicates enolization at alkaline pH.[1] |
Stability and Degradation Mechanisms[2]
The stability of 3-oxo-C24:4-CoA is compromised by a "Triad of Instability."[1] Experimental designs must account for these three degradation pathways to avoid artifactual data.
The -Keto Thioester Hydrolysis (The pH Trap)
The 3-oxo group renders the thioester bond significantly more labile than in saturated acyl-CoAs.[1]
-
Mechanism: The electron-withdrawing nature of the
-keto group increases the electrophilicity of the thioester carbonyl (C1). Furthermore, at alkaline pH, the C2 position deprotonates to form an enolate.[1] While the enolate itself is stabilized by resonance, the equilibrium shift towards the enol/enolate form in aqueous solution can accelerate non-enzymatic hydrolysis or decarboxylation pathways depending on the specific microenvironment. -
Critical Threshold: Hydrolysis rates increase exponentially above pH 7.5.
-
Mitigation: Maintain pH between 5.0 and 6.0 during extraction.
Bis-Allylic Oxidation (The Oxygen Trap)
The tail contains a methylene-interrupted diene system (
-
Mechanism: The bis-allylic protons (at C14, C17, C20) have low bond dissociation energy (~75 kcal/mol).[1] They are easily abstracted by reactive oxygen species (ROS), initiating a radical chain reaction (lipid peroxidation).[1]
-
Result: Formation of hydroperoxides, chain cleavage, and loss of the parent molecule.
-
Mitigation: All solvents must be degassed (Argon sparged).[1] Work on ice.
Thioester Exchange
In biological matrices, the CoA moiety can undergo transthioesterification with free thiols (e.g., Glutathione, Cysteine residues on proteins).[1]
-
Result: Loss of the CoA-tag, rendering the molecule invisible to specific MS transitions.
Handling and Storage Protocols
Directive: The following protocol is a self-validating system. If the internal standard (IS) recovery drops below 80%, the sample preparation is considered compromised.[1]
Reagents and Buffer Preparation
-
Extraction Buffer: 100 mM
, pH 5.5.-
Why: Maximizes thioester stability.
-
-
Antioxidant Mix: 50
M Butylated hydroxytoluene (BHT) + 1 mM Triphenylphosphine (TPP).[1]-
Why: BHT scavenges radicals; TPP reduces pre-formed hydroperoxides.
-
-
Solvent: Isopropanol:Acetonitrile (1:1 v/v), pre-chilled to -20°C.
Sample Extraction Workflow (Tissue/Cell Lysate)
-
Quenching: Immediately submerge tissue/cells in Liquid Nitrogen.
-
Homogenization: Pulverize frozen sample. Add Extraction Buffer (with antioxidants) containing internal standard (e.g., C17:0-CoA).[1]
-
Precipitation: Add 3 volumes of cold Solvent . Vortex 30s.
-
Phase Separation: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant Retrieval: Collect supernatant. DO NOT dry down using heat or vacuum concentration (SpeedVac) as this promotes hydrolysis.[1]
-
Analysis: Inject directly into LC-MS or dilute with mobile phase A (pH 5.5).
Storage[1][8]
-
Short Term (<24h): 4°C in autosampler (amber glass vials).
-
Long Term: -80°C. Flash freeze in liquid nitrogen.
-
Prohibited: Do not store in alkaline buffers (Tris pH 8.0) or pure water (pH can drift).[1]
Analytical Methodology: LC-MS/MS
To quantify 3-oxo-C24:4-CoA, Reverse-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]
Table 2: Recommended MS Parameters (ESI Positive Mode)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | CoA esters ionize well in (+) mode due to the adenine moiety.[1] |
| Precursor Ion | Doubly charged ions are common for large acyl-CoAs.[1] | |
| Product Ion | m/z 507.1 | Characteristic fragment of the Adenosine-3',5'-diphosphate moiety.[1] |
| Neutral Loss | -507 Da | Specific neutral loss scan can identify all CoA species.[1] |
| Column | C18 (e.g., Waters HSS T3) | High retentivity for polar headgroup and hydrophobic tail.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]5) | Buffering is critical to prevent on-column hydrolysis.[1] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) | Strong elution for VLC-acyl chains.[1] |
Pathway Visualization: Peroxisomal -Oxidation[1][9]
The following diagram illustrates the precise metabolic position of 3-oxo-C24:4-CoA within the peroxisomal flux. It highlights the enzymatic handover from the D-Bifunctional Protein (DBP) to the Sterol Carrier Protein X (SCPx).
Figure 1: Metabolic pathway of C24:4 n-3 beta-oxidation.[1] The target molecule (Green) is the substrate for SCPx.
References
-
Wanders, R. J. A., & Waterham, H. R. (2006).[1] "Biochemistry of Mammalian Peroxisomes Revisited". Annual Review of Biochemistry, 75, 295-332.[1] Link[1]
-
Sprecher, H. (2000).[1] "Metabolism of highly unsaturated n-3 and n-6 fatty acids". Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219-231.[1] Link[1]
-
Ferdinandusse, S., et al. (2001).[1] "Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid". Journal of Lipid Research, 42(12), 1987-1995.[1] Link
-
Hayashi, H., & Takahata, S. (1991).[1] "Role of Peroxisomal Fatty Acyl-CoA
-Oxidation in Phospholipid Biosynthesis". Archives of Biochemistry and Biophysics, 284(2), 326-331.[1] Link -
BenchChem. (2025).[1][2] "Application Notes and Protocols for Handling and Storage of Long-Chain Acyl-CoA Esters". BenchChem Technical Resources. Link[1]
Sources
Methodological & Application
Application Note: Quantitative Analysis of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA by LC-MS/MS
Abstract & Biological Context
The quantification of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter referred to as 3-oxo-C24:4-CoA ) represents a significant analytical challenge due to its amphiphilic nature, high molecular weight, and the chemical instability of the
Biologically, this molecule is a critical intermediate in the peroxisomal
This protocol details a robust, self-validating LC-MS/MS method utilizing Solid Phase Extraction (SPE) on Weak Anion Exchange (WAX) cartridges coupled with ion-pairing Reversed-Phase Chromatography .
Experimental Design & Logic
The Analytical Challenge
-
Hydrophobicity: The C24 carbon chain results in extreme retention on standard C18 columns, leading to peak broadening and carryover.
-
Instability: The 3-oxo group facilitates spontaneous decarboxylation or hydrolysis of the thioester bond under alkaline conditions.
-
Ionic Character: The CoA moiety is highly polar and negatively charged (phosphate groups), requiring specific mobile phase modifiers to achieve suitable peak shape.
Strategic Solution
-
Chromatography: We utilize a high-strength silica (HSS) T3 column. The T3 bonding technology is designed to retain polar compounds (the CoA head) while handling hydrophobic tails, allowing for 100% aqueous starts to focus the analyte.
-
Mobile Phase: A tertiary amine ion-pairing reagent (Triethylamine) is avoided in favor of Ammonium Hydroxide/Ammonium Acetate . This provides sufficient ion-pairing for retention without the severe source contamination associated with TEA.
-
Detection: Positive Electrospray Ionization (+ESI) monitoring the specific Neutral Loss of 507 Da (characteristic of the adenosine 3',5'-diphosphate moiety).
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| Analyte Standard | Custom Synthesis or Enzymatic* | Calibration |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) | Normalization |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase/Extraction |
| Ammonium Hydroxide | 28-30% solution, LC-MS Grade | pH Adjustment |
| Ammonium Acetate | 1 M Aqueous Solution (pH 9.0) | Buffer |
| Formic Acid | LC-MS Grade | Stabilization |
| SPE Cartridges | Oasis WAX (30 mg, 1 cc) | Sample Cleanup |
*Note: 3-oxo-C24:4-CoA is not commercially stable. It must be generated enzymatically using recombinant Acyl-CoA Oxidase (ACOX1) incubated with C24:4-CoA, or chemically synthesized immediately prior to use.
Sample Preparation Protocol
Objective: Extract the CoA ester while preventing protein binding and hydrolysis.
Step 1: Tissue Homogenization
-
Weigh 20-50 mg of frozen tissue (liver/muscle) or cell pellet.
-
Add 500 µL of ice-cold Extraction Buffer (Isopropanol:Phosphate Buffer 50mM pH 7.0 [3:1 v/v]).
-
Logic: Isopropanol denatures proteins and solubilizes the lipid tail; neutral phosphate buffer protects the labile 3-oxo group from acid/base hydrolysis.
-
-
Add 10 µL of Internal Standard (C17:0-CoA, 10 µM).
-
Homogenize using bead beater (30 sec, 4°C).
-
Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
Step 2: Solid Phase Extraction (WAX)
The CoA phosphate groups are strong anions, making Weak Anion Exchange (WAX) the ideal purification method.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute supernatant 1:1 with water (to reduce organic strength) and load onto cartridge.
-
Wash 1: 1 mL 25 mM Ammonium Acetate (pH 7) (Removes neutral lipids/salts).
-
Wash 2: 1 mL Methanol (Removes free fatty acids).
-
Elution: 600 µL of Methanol containing 5% Ammonium Hydroxide .
-
Critical: The high pH disrupts the ionic interaction. Elute directly into a tube containing 20 µL of Formic Acid to immediately neutralize the eluate and preserve the 3-oxo thioester.
-
-
Drying: Evaporate under Nitrogen at room temperature (Do not heat >30°C). Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Method Parameters
Liquid Chromatography[1][2][3][4][5][6]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
-
Temperature: 45°C (Improves mass transfer for C24 chain)
-
Flow Rate: 0.4 mL/min
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 0 | 100 | Wash |
| 10.1 | 98 | 2 | Re-equilibrate |
| 13.0 | 98 | 2 | End |
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with NH4OH).
-
Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.
Mass Spectrometry (Triple Quadrupole)
-
Rationale: While negative mode is intuitive for phosphates, positive mode monitoring the loss of the adenosine moiety ([M+H]+
[M-507+H]+) offers superior signal-to-noise ratios for long-chain CoAs in complex matrices.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-oxo-C24:4-CoA | 1138.4 | 631.4 | 45 |
| Qualifier Transition | 1138.4 | 428.1 | 50 |
| C17:0-CoA (IS) | 1036.3 | 529.3 | 42 |
-
Calculation Logic for 3-oxo-C24:4-CoA:
-
CoA moiety: ~767 Da
-
Acyl chain (C24:4): C24H39O (acyl) = ~343 Da
-
3-oxo modification: Adds =O, removes 2H (+14 Da relative to acyl).
-
Total MW
1137.4 Da. -
Precursor [M+H]+ = 1138.4.
-
Product (Neutral Loss 507): 1138.4 - 507 = 631.4 (Acyl-pantetheine fragment).
-
Visualization of Pathways & Workflow
Biological Pathway: Peroxisomal Beta-Oxidation
This diagram illustrates where the analyte fits in the metabolic cascade.
Caption: Peroxisomal
Experimental Workflow
The critical path for sample handling to prevent degradation.
Caption: Workflow highlighting the critical neutralization step post-elution to prevent thioester hydrolysis.
Method Validation & Troubleshooting
Linearity and Sensitivity
-
Linear Range: 0.5 nM to 1000 nM.
-
LOD: ~0.1 nM (on column).
-
Matrix Effect: Significant ion suppression is common in liver extracts. The use of a C17-CoA internal standard is mandatory to correct for ionization efficiency variations.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silica | Increase Ammonium Acetate concentration; ensure column temperature is 45°C. |
| Low Recovery | Hydrolysis of thioester | Check pH of extraction buffer (must be < 7.5). Ensure elution is neutralized immediately. |
| Carryover | Hydrophobic C24 chain sticking | Add a "sawtooth" wash (95% IPA/ACN) between injections. |
| Signal Drift | Source contamination | Divert flow to waste for the first 1 min and last 2 mins of gradient. |
References
-
Magnes, C., et al. (2005).[3] "Method for the quantitative determination of long-chain fatty acyl-CoAs in tissue samples by LC-MS/MS." Analytical Chemistry. Link
-
Haynes, C. A., et al. (2008).[3] "Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography." Journal of Lipid Research.[4] Link
-
Wanders, R. J., & Waterham, H. R. (2006). "Biochemistry of mammalian peroxisomes revisited." Annual Review of Biochemistry. Link
-
Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. Link
Sources
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
synthesis of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA standard for research
Application Note: AN-LIP-2026-04
High-Purity Standard Generation for Peroxisomal Beta-Oxidation Profiling
Executive Summary & Biological Context
The synthesis of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter 3-oxo-24:4-CoA ) represents a critical challenge in lipidomics. This molecule is a transient, high-energy intermediate in the peroxisomal beta-oxidation of Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs).
Specifically, this metabolite is implicated in the Sprecher Pathway , a retro-conversion process essential for the biosynthesis of Docosahexaenoic Acid (DHA, 22:6n-3).[1] In this pathway, 24-carbon intermediates undergo partial beta-oxidation in the peroxisome to yield 22-carbon products. The 3-oxo (beta-keto) derivative is the substrate for 3-ketoacyl-CoA thiolase (ACAA1/SCP2), the final step of the beta-oxidation spiral before chain shortening.
Why this standard is difficult to source:
-
Instability: Beta-keto thioesters are prone to spontaneous decarboxylation to form methyl ketones (in this case, cis-11,14,17,20-tricosatetraen-2-one).
-
Oxidation Sensitivity: The skipped polyene system (methylene-interrupted double bonds) is highly susceptible to auto-oxidation.
-
Synthetic Complexity: Direct coupling of 3-keto fatty acids to CoA is chemically unviable due to the instability of the free acid.
This guide details a semi-synthetic "Meldrum's Acid" strategy , widely regarded as the gold standard for generating 3-ketoacyl-CoA esters with high regio-fidelity.
Retrosynthetic Strategy
To synthesize a 24-carbon 3-ketoacyl-CoA, we cannot start with a 24-carbon fatty acid. The Meldrum's acid method involves a C-acylation followed by thiolysis, which effectively adds two carbons (acetate units) to the starting fatty acid chain.
The Logic:
-
Target: 24-carbon chain (3-oxo).
-
Method: C2-elongation via Meldrum's Acid.
-
Required Precursor: 22-carbon Fatty Acid.
-
Double Bond Mapping:
-
Target double bonds:
(relative to C1 thioester). -
Precursor double bonds:
(relative to C1 carboxyl).
-
Therefore, the starting material is (10Z,13Z,16Z,19Z)-docosatetraenoic acid .
Note: If this specific isomer is unavailable commercially, it can be isolated via partial hydrogenation of DHA (22:6n-3) or synthesized via Wittig coupling. For the purpose of this protocol, we assume the availability of the C22 precursor.
Visualization: Synthesis & Pathway
Figure 1: Chemical Synthesis Route (Meldrum's Acid Method)
Caption: Step-wise chemical elongation of C22 precursor to C24 3-keto-CoA thioester.
Figure 2: Biological Context (Sprecher Pathway)
Caption: Position of 3-oxo intermediates in peroxisomal retro-conversion (Sprecher Pathway).
Detailed Synthesis Protocol
Safety Warning: Work with pyridine, CDI, and dichloromethane (DCM) in a fume hood. Acyl-CoAs are potent biological effectors; handle with gloves.
Materials Required
| Reagent | Grade/Spec | Purpose |
| (10Z,13Z,16Z,19Z)-22:4 Fatty Acid | >98% Purity | Carbon backbone precursor |
| Carbonyldiimidazole (CDI) | Reagent Grade | Carboxyl activation |
| Meldrum's Acid | Recrystallized | C2 donor |
| Coenzyme A (Free Acid) | >95% (hydrate) | Thioester formation |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Pyridine | Anhydrous | Base catalyst |
| BHT (Butylated hydroxytoluene) | Antioxidant | Protects polyene chain |
Step 1: Preparation of Acyl-Meldrum's Acid Intermediate
Rationale: Acid chlorides are too harsh for PUFAs. The imidazolide method preserves cis-double bonds.
-
Dissolution: Dissolve 50 µmol of the C22 precursor fatty acid in 2 mL anhydrous DCM under Argon. Add 0.01% BHT to prevent oxidation.
-
Activation: Add 60 µmol (1.2 eq) of CDI. Stir at room temperature (RT) for 1 hour. Observation: CO2 evolution indicates formation of the acyl-imidazole.
-
Condensation: In a separate vial, dissolve 60 µmol Meldrum's acid in 1 mL DCM with 150 µmol Pyridine.
-
Reaction: Transfer the activated fatty acid solution dropwise into the Meldrum's acid solution.
-
Incubation: Stir under Argon for 12 hours at RT.
-
Workup: Wash the organic layer with 0.1 M HCl (cold) to remove pyridine and imidazole. Dry over Na2SO4 and evaporate solvent under nitrogen. Result: Crude Acyl-Meldrum's adduct (yellowish oil).
Step 2: Thiolysis with Coenzyme A
Rationale: The acyl-Meldrum's adduct is highly reactive toward thiols. The reaction is driven by the release of acetone and CO2.
-
CoA Preparation: Dissolve 20 µmol Coenzyme A (CoA-SH) in 2 mL of 0.1 M NaHCO3 buffer (pH 8.0). Note: Keep pH < 8.5 to prevent hydrolysis.
-
Coupling: Dissolve the crude Acyl-Meldrum's adduct (approx. 40 µmol) in 1 mL THF.
-
Mixing: Add the THF solution dropwise to the CoA aqueous solution while stirring rapidly.
-
Reaction: The mixture will bubble (CO2 release). Stir for 2 hours at RT under Argon.
-
Quenching: Adjust pH to 4.5 using 1 M Acetic Acid. Crucial: 3-keto-CoAs are most stable at pH 4-5.
Purification & Validation Protocol
Direct use of the reaction mixture is not recommended for kinetic studies.
Solid Phase Extraction (SPE)
-
Conditioning: Use a Sep-Pak C18 cartridge (Waters). Wash with 5 mL Methanol, then 5 mL 50 mM Ammonium Acetate (pH 5.0).
-
Loading: Load the quenched reaction mixture.
-
Washing: Wash with 5 mL 50 mM Ammonium Acetate (pH 5.0) to remove unreacted CoA and salts.
-
Elution: Elute the target CoA ester with 3 mL 80% Methanol / 20% Water (containing 10 mM Ammonium Acetate).
HPLC Purification (Preparative)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0-50% B over 20 mins, hold 5 mins.
-
Detection: 260 nm (Adenine moiety) and 232 nm (Thioester bond).
-
Target Verification: The 3-oxo-CoA should elute slightly earlier than the corresponding saturated analog due to the polarity of the ketone and double bonds.
Quality Control Metrics (Self-Validating)
| Test | Method | Acceptance Criteria |
| Concentration | UV Absorbance (260 nm) | |
| Thioester Integrity | A232/A260 Ratio | Ratio ~ 0.5 - 0.6 indicates intact thioester. |
| Free Thiol | Ellman's Reagent (DTNB) | Negative reaction (Yellow color = Free CoA contamination). |
| Mass Spec | ESI-MS (Negative Mode) | [M-H]- peak corresponding to MW ~ 1130 Da (Calc: CoA + FA + 58 - 18). |
Storage & Stability
-
Buffer: Store in 50 mM Ammonium Acetate, pH 5.0.
-
Temperature: -80°C is mandatory.
-
Lyophilization: Can be lyophilized, but re-dissolution can be difficult. Liquid storage is preferred for short-term use.
-
Half-life: At pH 7.0 (physiological), the half-life is < 24 hours due to decarboxylation. At pH 5.0, stable for months.
References
-
Meldrum's Acid Synthesis Method: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[3] Meldrum's acid in organic synthesis.[4][5][6] 2. A general and versatile synthesis of beta-keto esters.[5] Journal of Organic Chemistry.
-
Sprecher Pathway & Beta-Oxidation: Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
CoA Ester Purification: Woldegiorgis, G., Spennetta, T., & Shrago, E. (1985). Isolation and separation of individual long-chain acyl-coenzyme A esters by high-performance liquid chromatography. Analytical Biochemistry.
-
Stability of 3-Oxoacyl-CoAs: Schulz, H. (1991). Beta oxidation of fatty acids.[7][8] Biochimica et Biophysica Acta.
Sources
- 1. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Unlocking the Acyl-CoA Metabolome: A High-Resolution Mass Spectrometry Guide for Novel Identification
Abstract
Acyl-coenzyme A (acyl-CoA) thioesters are the "activated" intermediates of lipid metabolism, serving as critical nodes in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and lipid biosynthesis.[1][2][3] While common species like acetyl-CoA are well-characterized, the "pan-acyl-CoA" metabolome remains largely uncharted due to analytical challenges: amphiphilic nature, isomeric complexity, and susceptibility to hydrolysis. This guide provides a comprehensive, high-resolution mass spectrometry (HRMS) workflow designed specifically for the discovery of novel acyl-CoAs . By leveraging characteristic fragmentation patterns—specifically the neutral loss of the phosphoadenosine moiety—researchers can identify unknown thioesters with high confidence.
The Analytical Challenge & Strategy
The identification of novel acyl-CoAs requires a departure from standard targeted metabolomics. We cannot rely solely on retention time matching with standards because the goal is to find unknowns.
The "Trojan Horse" Strategy: Neutral Loss Scanning
The Coenzyme A moiety (MW ~767 Da) is a massive, invariant tag attached to variable acyl chains. In positive electrospray ionization (ESI+), the CoA molecule undergoes a highly specific fragmentation: the cleavage of the phosphoester bond between the pantetheine and the adenosine 3'-phosphate-5'-diphosphate.
-
The Key Mechanism: The acyl chain remains attached to the pantetheine arm, while the adenosine portion is lost.
-
The Signature: This results in a precise Neutral Loss of 507.0038 Da .
-
The Diagnostic Ion: The cleaved adenosine fragment often appears as a dominant ion at m/z 428.037 (Adenosine 3',5'-diphosphate).
By setting the mass spectrometer to trigger MS/MS events based on these signatures, we can selectively isolate and sequence novel acyl-CoAs from complex biological matrices.
Experimental Protocol: Sample Preparation
Critical Warning: Acyl-CoAs are labile.[2] Thioester bonds hydrolyze rapidly in alkaline pH and at room temperature. Enzymatic activity (thioesterases) must be quenched immediately.
Protocol A: Cryogenic "2:2:1" Extraction
This method uses a mixed organic-aqueous solvent system to precipitate proteins while solubilizing both short-chain (hydrophilic) and long-chain (hydrophobic) acyl-CoAs.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Milli-Q Water[4]
-
Formic Acid[5]
-
Internal Standards:
-Acetyl-CoA, -Palmitoyl-CoA (or similar).
Step-by-Step Workflow:
-
Tissue Harvesting:
-
Flash-freeze tissue (liver, muscle, cell pellet) in liquid nitrogen immediately upon collection.
-
Pulverize tissue to a fine powder under liquid nitrogen using a cryo-mill.
-
-
Extraction (The "2:2:1" Mix):
-
Prepare Extraction Solvent: Acetonitrile : Methanol : Water (2:2:1, v/v/v) containing 0.1% Formic Acid. Pre-chill to -20°C.
-
Add 1 mL of cold solvent per 20-50 mg of tissue powder.
-
Self-Validation Step: Spike Internal Standards (10 pmol) at this stage to monitor extraction efficiency.
-
-
Homogenization:
-
Homogenize samples (bead beater or probe sonicator) for 30 seconds on ice. Keep temperature < 4°C.
-
-
Protein Precipitation:
-
Incubate samples at -20°C for 1 hour to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Recovery:
-
Transfer supernatant to a fresh, chilled glass vial.
-
Do not dry down completely if possible, as resuspension of long-chain CoAs can be difficult. If concentration is needed, dry under nitrogen flow at room temperature (never heat) and reconstitute immediately in 50% Methanol/Water.
-
LC-HRMS Methodology
Chromatographic Separation
A Reversed-Phase (C18) method is recommended for broad discovery. While HILIC is superior for very short chains (Acetyl/Malonyl), C18 provides better separation for the hydrophobic tails of novel medium-to-long chain species.
Column: C18 Core-Shell (e.g., Kinetex C18 or similar), 2.1 x 100 mm, 1.7 µm or 2.6 µm. Temperature: 40°C.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 10 mM Ammonium Acetate + 0.05% Acetic Acid | Buffers pH ~5.5. Acidic enough to stabilize thioesters, but buffered to improve peak shape. |
| Mobile Phase B | 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate | Organic eluent. |
| Gradient | 0-2 min: 2% B 2-18 min: 2% -> 98% B 18-22 min: 98% B 22-25 min: 2% B | Slow ramp essential to resolve isomeric acyl-CoAs (e.g., isobutyryl vs. butyryl). |
Mass Spectrometry Parameters (Orbitrap / Q-TOF)
Mode: Positive Ion Mode (ESI+) Rationale: Although negative mode is sensitive for the phosphate group, positive mode allows for the specific Neutral Loss of 507 Da , which is the primary filter for discovery.
| Source Parameter | Value | Note |
| Spray Voltage | 3.5 - 4.0 kV | Optimized for stable spray. |
| Sheath Gas | 35-45 arb | High gas flow helps desolvation of polar CoAs. |
| Aux Gas Temp | 300°C | Ensure vaporization without thermal degradation. |
| Scan Mode | Full MS / dd-MS2 (TopN) | Data-Dependent Acquisition is crucial for discovery. |
| Resolution (Full MS) | 60,000 or 120,000 | High res needed to resolve sulfur isotopes ( |
| Scan Range | m/z 700 - 1500 | Covers Acetyl-CoA (810) to Very Long Chain CoAs. |
| Inclusion Trigger | Neutral Loss: 507.0038 | The Discovery Filter. |
| Dynamic Exclusion | 10.0 s | Prevents re-sampling the same abundant peak. |
Novel Identification Logic & Workflow
Finding "known unknowns" requires a systematic data filtering approach.
Step 1: The Diagnostic Filter (m/z 428)
In your raw data, generate an Extracted Ion Chromatogram (EIC) for m/z 428.037 (Adenosine 3',5'-diphosphate).
-
Logic: Any precursor ion that fragments to produce this ion is highly likely to be a CoA species.
-
Action: Align these retention times with your parent mass list.
Step 2: The Neutral Loss Screen (Δ 507)
Search for precursor ions
-
The fragment ion represents the [Acyl-Pantetheine + H]
core. -
Calculation: Precursor Mass - 507.0038 = Mass of Acyl-Pantetheine.
-
Novelty Check: Calculate the mass of the acyl chain:
Step 3: Mass Defect Filtering (MDF)
Acyl-CoAs fall into a specific "mass defect" space due to the high content of heteroatoms (P, N, S) in the CoA moiety.
-
Kendrick Mass Defect (KMD): Plot KMD (based on CH2) vs. Nominal Mass.
-
Pattern: Acyl-CoAs will form horizontal lines (homologous series differing by CH2 units). Outliers or parallel lines suggest novel saturation levels or modifications (e.g., hydroxylation, dicarboxylic acids).
Visualization: The Discovery Workflow
Caption: Figure 1. End-to-end workflow for the discovery of novel acyl-CoAs using Neutral Loss triggering.
Fragmentation Pathway Diagram
Understanding the fragmentation is the key to self-validation. If you see the precursor but not the characteristic fragments, it is likely an isobaric interference (not a CoA).
Caption: Figure 2.[6] Characteristic ESI+ fragmentation pathway of Acyl-CoAs utilized for identification.
References
-
Li, Q., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs.[7] Journal of Lipid Research, 55(3), 592-602. Link
- Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS analysis of CoA esters. Nature Protocols, 6, 1283–1300.
-
Gorinstein, S., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413, 3318. Link
-
Togawa, T., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 154. Link
-
Feldberg, L., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Molecular Genetics and Metabolism, 107(3), 324-328. Link
Sources
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
software tools for analyzing long-chain acyl-CoA mass spectrometry data
Application Note: Computational Strategies for Long-Chain Acyl-CoA Analysis
Abstract
Long-chain acyl-CoA (LC-CoA) esters are the high-energy currency of lipid metabolism, serving as obligate intermediates in
Part 1: The Analytical Challenge & Software Requirements
To select the right software, one must understand the input data. LC-CoAs are not typical lipids; they are bulky, charged molecules composed of a fatty acid tail and a massive Coenzyme A headgroup.
The "CoA Dominance" Effect
In standard lipidomics (e.g., triglycerides), the fatty acid chains dictate the mass spectrum. In LC-CoAs, the CoA headgroup (MW ~767 Da) dominates.
-
Fragmentation Physics: Upon Collision Induced Dissociation (CID), the primary event is the cleavage of the phosphoanhydride bond, resulting in a neutral loss of 507 Da (adenosine 3',5'-diphosphate).
-
Software Implication: Software relying solely on fatty acid fragments (like standard metabolomics tools) will miss LC-CoAs. You must configure your tool to look for the 428 m/z product ion (pantetheine-phosphate moiety) in positive mode or the specific neutral loss.
Stability & Carryover
-
Adsorption: The phosphate groups on CoA bind avidly to stainless steel and metallic surfaces in LC systems.
-
Software Implication: Data processing tools must have robust carryover correction algorithms and peak integration features that can handle significant tailing, which is common even with high-pH chromatography.
Part 2: Experimental Workflow (The Input)
High-quality software analysis is impossible without high-integrity raw data. This protocol ensures the preservation of the thioester bond.
Visualizing the Critical Path:
Figure 1: Critical workflow for Acyl-CoA analysis. Note the requirement for polypropylene vials to prevent analyte loss prior to software ingestion.
Sample Preparation (Brief)
-
Extraction: Use a modified Bligh-Dyer or protein precipitation with acetonitrile/isopropanol/methanol containing phosphate buffer (pH 4.9–5.0).
-
Critical Step: The sample must remain slightly acidic to neutral during extraction to preserve the thioester bond, but the LC mobile phase is often basic (Ammonium Hydroxide, pH ~10) to ensure the phosphate groups are fully deprotonated for better peak shape.
Part 3: Software Landscape & Selection Guide
| Feature | Skyline (MacCoss Lab) | LipidSearch (Thermo) | MS-DIAL (RIKEN) |
| Primary Use | Targeted Quantitation (Drug Dev Gold Standard) | Untargeted ID (Discovery) | Untargeted / Semi-Targeted |
| Algorithm | SRM/PRM Peak Integration | MS2/MS3 Database Matching | Deconvolution & Feature Alignment |
| Acyl-CoA Strength | Excellent handling of specific transitions (Precursor | Massive database of theoretical fragments; good for identifying novel chain lengths. | Open-source; excellent for normalizing large datasets. |
| Cost | Free (Open Source) | Commercial License | Free (Open Source) |
| Learning Curve | Moderate (Requires method building) | Low (Automated) | High (Many parameters) |
Part 4: Deep Dive Protocol – Targeted Quantitation with Skyline
Skyline is the recommended tool for researchers requiring absolute quantification of specific Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) in drug development contexts.
Pre-requisites
-
Internal Standards: You must use stable isotope-labeled standards (e.g.,
-Palmitoyl-CoA) or a non-endogenous analog (e.g., Heptadecanoyl-CoA, C17:0). -
Mode: Small Molecule Interface.
Step-by-Step Configuration
Step 1: Document Settings
-
Open Skyline > Start Page > click "Blank Document" .
-
Go to Settings > Molecule Settings.
-
Prediction Tab: Select "None" (unless you have retention time prediction libraries).
-
Transition Settings (Critical):
-
Precursor Mass Analyzer: Q-TOF or Orbitrap (if HRMS) or Triple Quad.
-
Fragment Mass Analyzer: Match your instrument.[2]
-
Ion Type: Select "p" (precursor) and "f" (fragment).
-
Adducts: Add [M+H] and [M+2H]. Acyl-CoAs often form doubly charged ions in positive mode.
-
Step 2: Defining the Target List (The "Transition List") You cannot rely on peptide settings. You must manually define the Acyl-CoA targets.
-
Insert > Transition List .
-
Populate with the following logic (Example for Palmitoyl-CoA, C16:0):
-
Molecule Name: Palmitoyl-CoA[3]
-
Precursor m/z: 1006.34 (approx, calculate exact mass based on formula
). -
Product m/z:428.03 (The specific pantetheine fragment).
-
Explicit Retention Time: Add if known (e.g., 8.5 min).
-
Step 3: Importing Data
-
File > Import > Results.
-
Select your raw files (Vendor neutral: .raw, .wiff, .d).
-
Import Strategy: "Add one new replicate for each file."
Step 4: Data Review & Integration
-
Peak Picking: Skyline will attempt to pick peaks. Because Acyl-CoAs tail significantly, you must manually inspect the integration boundaries.
-
Interference Check: Look at the Dot Product (dotp) score. A low dotp (<0.8) indicates the fragmentation pattern doesn't match the library/theoretical distribution, suggesting co-eluting isobaric interference (common with phospholipids).
Step 5: Normalization
-
View > Document Grid.
-
Assign your Internal Standard (e.g., C17-CoA) as "Global Standard" in the molecule settings.
-
Skyline will automatically calculate the Area Ratio (Analyte Area / IS Area). Report this value, not raw area.
Visualizing the Skyline Logic:
Figure 2: Skyline data processing pipeline for targeted Acyl-CoA quantitation.
Part 5: Untargeted Profiling (LipidSearch/MS-DIAL)
For discovery phase (e.g., "How does drug X change the global acyl-CoA pool?"), targeted lists are insufficient.
LipidSearch Workflow
-
Alignment: Use the "HRAM" (High Resolution Accurate Mass) setting.
-
Identification:
-
Select Database: "CoA" subclass.
-
Tolerance: 5 ppm (Precursor), 10 ppm (Product).
-
M-Score Threshold: Set > 5.0. The software scores matches based on the presence of the unique headgroup fragments.
-
-
Visualization: Use the "Class Profile" view to see if the total pool of CoAs has shifted, rather than just individual species.
Common Pitfall: False Positives
LipidSearch often misidentifies heavy phospholipids as Acyl-CoAs.
-
Validation Rule: Verify the retention time. Acyl-CoAs elute earlier than their corresponding free fatty acids or phospholipids on C18 columns due to the extreme polarity of the CoA headgroup. If a "C16-CoA" elutes at the same time as a Triglyceride, it is a false positive.
Part 6: References
-
Basu, S. S., & Blair, I. A. (2011). SI-traceable quantification of long-chain acyl-coenzyme A's. Nature Protocols. Link
-
MacCoss Lab Software. Skyline Targeted Mass Spectrometry Environment. University of Washington.[4] Link
-
Tsugawa, H., et al. (2015). MS-DIAL: data-independent MS/MS deconvolution for comprehensive metabolome analysis. Nature Methods. Link
-
Thermo Fisher Scientific. LipidSearch Software for Lipidomics.[5] Link
-
Magnes, C., et al. (2005). Method for quantitative determination of long-chain acyl-CoAs... using LC-MS/MS. Analytical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. skyline.ms [skyline.ms]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing Skyline to analyze lipidomics data containing liquid chromatography, ion mobility spectrometry and mass spectrometry dimensions | Springer Nature Experiments [experiments.springernature.com]
- 5. selectscience.net [selectscience.net]
Application Notes and Protocols for Studying the Metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed guide for the selection of appropriate cell lines and the implementation of robust experimental protocols to investigate the metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, a very long-chain fatty acid (VLCFA) intermediate. This document is intended to equip researchers in academic and industrial settings with the necessary knowledge to design and execute rigorous studies in this specialized area of lipid metabolism.
Introduction: The Significance of Very Long-Chain Fatty Acid Metabolism
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and precursors for signaling molecules.[1] Their metabolism is distinct from that of shorter-chain fatty acids, primarily occurring within peroxisomes through a specialized β-oxidation pathway.[2][3] The compound of interest, (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, is an intermediate in the degradation of highly unsaturated VLCFAs. Dysregulation of VLCFA metabolism is implicated in several severe human diseases, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, highlighting the importance of understanding the enzymatic processes and cellular machinery involved.[1]
The study of VLCFA metabolism in vitro requires careful selection of cellular models that accurately reflect the in vivo metabolic pathways. This guide will focus on the rationale for selecting appropriate cell lines and provide detailed protocols for their use in investigating the metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
Metabolic Pathway: Peroxisomal β-Oxidation of VLCFAs
The breakdown of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA occurs via the peroxisomal β-oxidation pathway. This multi-step process sequentially shortens the fatty acyl-CoA chain. The key enzymes involved in this process are acyl-CoA oxidase 1 (ACOX1), which catalyzes the first and rate-limiting step, and 17β-hydroxysteroid dehydrogenase 4 (HSD17β4), a multifunctional enzyme with both hydratase and dehydrogenase activities.[4]
Selection of Appropriate Cell Lines
The choice of cell line is paramount for obtaining physiologically relevant data. The ideal cell line should possess a functional peroxisomal β-oxidation pathway and express the necessary enzymes for VLCFA metabolism. Based on a review of the current literature, the following cell lines are recommended for studying the metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
| Cell Line | Origin | Key Characteristics for VLCFA Metabolism Studies | Advantages | Disadvantages |
| HepG2 | Human Hepatoblastoma | Possesses active peroxisomal β-oxidation.[5] Expresses key enzymes like ACOX1.[5] Well-established model for liver metabolism.[6][7][8] | Well-characterized lipid metabolism.[7][8] Commercially available and easy to culture. Good model for human peroxisomal processes.[5] | Cancer cell line, which may have altered metabolic regulation compared to primary cells.[9] |
| Huh7 | Human Hepatocellular Carcinoma | Used extensively for studying hepatic lipid metabolism and lipid droplet formation.[10][11][12] Responsive to fatty acid treatments.[11][13] | High lipid uptake capacity.[11] Good model for studying lipid accumulation and trafficking.[11][12] | Cancer cell line with potential metabolic abnormalities.[9] Lower capacity for VLDL secretion compared to primary hepatocytes.[9] |
| HEK293 | Human Embryonic Kidney | Expresses enzymes for fatty acid metabolism.[14] Can be a good general model for cellular metabolism.[15] | Easy to transfect for overexpression or knockdown studies. High growth rate. | Metabolic characteristics can vary between different strains.[14] Not of hepatic origin, which is the primary site of VLCFA metabolism. |
| A549 | Human Lung Carcinoma | Utilized in studies of fatty acid oxidation.[16] Shows metabolic plasticity.[17] | Well-characterized cancer cell line. | Not a primary metabolic cell type. Altered lipid metabolism is a hallmark of many cancers.[17] |
Recommendation: For most studies focusing on the fundamental metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, HepG2 cells are the primary recommendation due to their well-documented and active peroxisomal β-oxidation pathway, which is critical for VLCFA degradation.[5] Huh7 cells are a suitable alternative, particularly if the research focus includes lipid droplet dynamics and storage. HEK293 cells are valuable for mechanistic studies involving genetic manipulation, while A549 cells could be considered for comparative oncology studies.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the metabolism of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA in a selected cell line.
Detailed Protocols
Protocol 1: Culturing and Seeding of HepG2 Cells
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using 2-3 mL of Trypsin-EDTA. Incubate for 5-7 minutes at 37°C.
-
Neutralization: Add 5 mL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. This typically requires seeding 24-48 hours prior to treatment.
Protocol 2: Preparation and Delivery of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
Causality Behind Experimental Choices: Very long-chain fatty acids and their CoA esters are poorly soluble in aqueous media.[] Therefore, they must be complexed with a carrier molecule, typically bovine serum albumin (BSA), to ensure their bioavailability to the cells and prevent cytotoxicity from free fatty acids.[19]
Materials:
-
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile PBS
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the VLCFA-CoA in ethanol.[13] The concentration should be high enough to allow for a final ethanol concentration in the cell culture medium of less than 0.1% to avoid solvent toxicity.
-
BSA Conjugation:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS and warm to 37°C.
-
Slowly add the ethanolic stock solution of the VLCFA-CoA to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA should be carefully controlled, typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
-
Cell Treatment:
-
Aspirate the culture medium from the seeded cells.
-
Wash the cells once with warm, serum-free medium.
-
Add the desired concentration of the VLCFA-CoA-BSA complex diluted in serum-free or low-serum medium to the cells. A typical starting concentration range for fatty acid treatment is 50-200 µM.
-
Include appropriate controls: a vehicle control (BSA in medium) and a negative control (untreated cells).
-
Protocol 3: Analysis of Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for identifying and quantifying specific lipid metabolites due to its high sensitivity and specificity. This allows for the tracking of the administered VLCFA-CoA and the detection of its downstream metabolic products.
Materials:
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated fatty acyl-CoAs)
-
Centrifuge tubes
-
Liquid chromatograph coupled to a tandem mass spectrometer
Procedure:
-
Metabolite Extraction:
-
After the desired incubation time, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase chromatography) to separate the fatty acyl-CoAs.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound and its expected metabolites (e.g., chain-shortened acyl-CoAs).
-
Data Interpretation and Validation
-
Metabolic Flux: The rate of disappearance of the parent compound and the appearance of its metabolites over time can be used to infer the metabolic flux through the peroxisomal β-oxidation pathway.
-
Enzyme Inhibition Studies: To confirm the involvement of specific enzymes, experiments can be performed in the presence of known inhibitors of peroxisomal β-oxidation.
-
Genetic Manipulation: In cell lines like HEK293, siRNA-mediated knockdown or CRISPR-Cas9 knockout of key enzymes (e.g., ACOX1) can be used to validate their role in the metabolism of the target compound.
-
Self-Validation: The experimental design should include multiple time points and dose-response curves to ensure the robustness of the findings. The use of appropriate controls is critical for accurate data interpretation.
Conclusion
The study of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA metabolism is essential for a deeper understanding of VLCFA homeostasis and its role in health and disease. The selection of an appropriate cell line, such as HepG2, combined with the rigorous application of the protocols outlined in this guide, will enable researchers to generate reliable and reproducible data. This, in turn, will facilitate the identification of potential therapeutic targets for disorders associated with impaired VLCFA metabolism.
References
-
Protein & Cell. (n.d.). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Oxford Academic. [Link]
-
ResearchGate. (n.d.). Unsaturated fatty acid profile in HEK293-E and HEK293-L cells treated.... [Link]
-
National Institutes of Health. (n.d.). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. [Link]
-
National Institutes of Health. (n.d.). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. [Link]
-
National Institutes of Health. (n.d.). Adipose Triglyceride Lipase Loss Promotes a Metabolic Switch in A549 Non–Small Cell Lung Cancer Cell Spheroids. [Link]
-
Reactome Pathway Database. (n.d.). 3-Oxotetradecanoyl-CoA [mitochondrial matrix]. [Link]
-
National Institutes of Health. (n.d.). In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis. [Link]
-
National Institutes of Health. (n.d.). Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma. [Link]
-
ResearchGate. (n.d.). Lipid accumulation in HepG2 and Huh7 cells treated with 0.5 mM FFA for.... [Link]
-
American Physiological Society. (n.d.). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. [Link]
-
Wiley Online Library. (n.d.). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. [Link]
-
University of Wollongong Research Online. (n.d.). Redefining the Fatty Acid Composition of Cells in Culture: Lipid Supplementation of HEK293 cells. [Link]
-
ACS Omega. (2021). Differences in Fatty Acid Oxidation between Nab-Paclitaxel- and Solvent-Based Paclitaxel-Treated A549 Cells Based on Metabolomics. [Link]
-
American Physiological Society. (n.d.). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. [Link]
-
Wikipedia. (n.d.). Beta oxidation. [Link]
-
YouTube. (2012). Human Metabolism Map IV - Acetyl Coa Transport. [Link]
-
MDPI. (2023). Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. [Link]
-
National Institutes of Health. (n.d.). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. [Link]
-
ScienceDirect. (n.d.). Influence of HEK293 metabolism on the production of viral vectors and vaccine. [Link]
-
Wikipedia. (n.d.). Acetyl-CoA. [Link]
-
ResearchGate. (n.d.). The metabolic characters of A549 and A549T cells. (A) The half maximal.... [Link]
-
MDPI. (n.d.). A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation. [Link]
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Adrenoleukodystrophy.info. (2024). Very long-chain fatty acids. [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
-
National Institutes of Health. (n.d.). Peroxisomal fatty acid beta-oxidation in HepG2 cells. [Link]
-
The Company of Biologists. (2014). Lipid droplet formation in response to oleic acid in Huh-7 cells is mediated by the fatty acid receptor FFAR4. [Link]
-
ResearchGate. (n.d.). Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. [Link]
-
ResearchGate. (n.d.). Effect of fatty acids on HepG2 lipid β-oxidation activity. HepG2 cells.... [Link]
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National Institutes of Health. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. [Link]
-
MDPI. (2023). Patulin Alters Insulin Signaling and Metabolic Flexibility in HepG2 and HEK293 Cells. [Link]
-
ResearchGate. (n.d.). (PDF) Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. [Link]
-
Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]
-
YouTube. (2021). 3: Properties of Metabolic Pathways | Metabolism-3| Biochemistry| N'JOY Biochemistry. [Link]
-
MDPI. (n.d.). Peroxisomal β-Oxidation. [Link]
-
National Institutes of Health. (n.d.). Targeting bone marrow adipocyte-driven fatty acid metabolism to overcome drug resistance in lung cancer bone metastasis. [Link]
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ResearchGate. (n.d.). Bodipy staining of lipid droplets in Huh-7 cells. Huh-7 cells were.... [Link]
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MDPI. (n.d.). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. [Link]
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ResearchGate. (n.d.). Peroxisomal fatty acid β‐oxidation of lauric acid in HEK‐293 cells. A).... [Link]
-
Frontiers. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. [Link]
-
ResearchGate. (n.d.). (PDF) C16 Saturated Fatty Acid Induced Autophagy in A549 Cells through Topoisomerase I Inhibition. [Link]
-
ResearchGate. (n.d.). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines | Request PDF. [Link]
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Wikipedia. (n.d.). Very long chain fatty acid. [Link]
-
YouTube. (2014). Acetyl CoA Connects Pathways of Catabolism. [Link]
-
ResearchGate. (n.d.). (PDF) Peroxisomal β-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: Isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. [Link]
-
National Institutes of Health. (2018). Genomics of lipid-laden human hepatocyte cultures enables drug target screening for the treatment of non-alcoholic fatty liver disease. [Link]
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National Center for Biotechnology Information. (n.d.). fatty acid β-oxidation (peroxisome) | Pathway. [Link]
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Journal of Inflammation Research. (n.d.). Exosomes regulate liver diseases through the TGF-β1/Smads signaling p. [Link]
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Troubleshooting & Optimization
Technical Support Center: Quantification of Polyunsaturated Acyl-CoAs
Welcome to the technical support center for the quantification of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of polyunsaturated acyl-CoAs (PUFA-CoAs) so challenging compared to other lipids?
The quantification of PUFA-CoAs is notoriously difficult due to a combination of their inherent chemical properties and low endogenous abundance. Unlike more stable saturated and monounsaturated fatty acyl-CoAs, the multiple double bonds in PUFAs make them highly susceptible to non-enzymatic auto-oxidation. This instability can lead to significant analyte loss and the generation of artifacts during sample collection, extraction, and analysis. Furthermore, PUFA-CoAs are typically present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for their detection and quantification.[1][2][3]
Q2: What are the most critical steps in the sample preparation for PUFA-CoA analysis?
The most critical steps are rapid inactivation of enzymatic activity and prevention of auto-oxidation. This is typically achieved by flash-freezing the biological sample in liquid nitrogen immediately upon collection. Subsequent extraction should be performed in the presence of antioxidants and at low temperatures to minimize degradation.[4] The choice of extraction solvent is also crucial; a common method involves a two-step extraction with acetonitrile/isopropanol followed by an aqueous buffer.[5][6]
Q3: What are the advantages and disadvantages of different analytical platforms for PUFA-CoA quantification?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for PUFA-CoA analysis due to its high sensitivity and selectivity.[1][7][8] It allows for the identification and quantification of individual PUFA-CoA species even in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a more accessible and cost-effective alternative.[1] However, HPLC-UV may lack the sensitivity required for low-abundance PUFA-CoAs, and fluorescence detection often requires a derivatization step.[1][9]
Q4: How can I minimize the auto-oxidation of PUFA-CoAs during sample handling?
To minimize auto-oxidation, it is essential to work quickly and at low temperatures throughout the entire sample preparation process. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in all extraction solvents and buffers is highly recommended. Samples should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Storing extracts as a dry pellet at -80°C can also help preserve stability.[4]
Troubleshooting Guides
Sample Collection and Quenching
Issue: I suspect enzymatic degradation of my PUFA-CoAs during sample collection.
-
Potential Cause: Delayed quenching of metabolic activity. Endogenous thioesterases can rapidly hydrolyze the thioester bond of acyl-CoAs.
-
Recommended Solution:
-
Immediate Freezing: For tissue samples, immediately flash-freeze in liquid nitrogen upon excision. For cell cultures, rapidly aspirate the media and quench metabolism by adding a cold extraction solvent (e.g., -80°C methanol).
-
Acidification: Some protocols recommend homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[10]
-
Extraction
Issue: Low recovery of PUFA-CoAs after extraction.
-
Potential Cause 1: Inefficient extraction solvent. The amphiphilic nature of long-chain PUFA-CoAs makes their complete extraction challenging.
-
Recommended Solution: A two-step extraction procedure is often more effective than a single-phase extraction. A widely used method involves initial homogenization in an organic solvent mixture like acetonitrile/isopropanol, followed by the addition of an aqueous buffer.[5][6][9]
-
Potential Cause 2: Analyte loss during phase separation. PUFA-CoAs can be lost at the interface during liquid-liquid extractions.
-
Recommended Solution: Solid-phase extraction (SPE) is a highly recommended alternative to liquid-liquid extraction for acyl-CoA purification and enrichment.[5][10] Mixed-mode or anion-exchange SPE cartridges can provide high recovery and cleaner extracts.[11][12]
Experimental Protocol: Solid-Phase Extraction of Acyl-CoAs
This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.[5][10]
Materials:
-
Homogenized tissue extract (supernatant after centrifugation)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9+3+4+4, v+v+v+v)
-
SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4+1, v+v)
Procedure:
-
Column Conditioning: Condition the SPE column with 1 ml of the SPE Conditioning Solution. This ensures the pyridyl functional group is protonated, acting as an anion-exchanger.[5]
-
Sample Loading: Apply the supernatant of the tissue extract to the conditioned SPE column.
-
Washing: Wash the column with 1 ml of the SPE Conditioning Solution to remove unretained species.
-
Elution: Elute the acyl-CoAs with 2 ml of the SPE Elution Buffer. The pH of this eluent neutralizes the pyridyl functional group, releasing the bound acyl-CoAs.[5]
LC-MS/MS Analysis
Issue: Poor chromatographic peak shape and resolution for PUFA-CoAs.
-
Potential Cause 1: Suboptimal mobile phase composition. The phosphate groups on the CoA moiety can interact with the metal surfaces of the LC system, leading to peak tailing.
-
Recommended Solution: The use of an ion-pairing agent or a buffer such as ammonium acetate in the mobile phase can improve peak shape.[4] A reversed-phase C8 or C18 column is commonly used for separation.[1][13]
-
Potential Cause 2: Analyte degradation in the autosampler. PUFA-CoAs are unstable in aqueous solutions, even at 4°C.[14]
-
Recommended Solution: Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler (4°C). Reconstitute dried extracts in a solvent containing a low percentage of water just before analysis.[4]
Issue: Inaccurate quantification and high variability between replicates.
-
Potential Cause: Lack of appropriate internal standards. The multi-step sample preparation process for PUFA-CoAs can introduce significant variability.
-
Recommended Solution: The use of stable isotope-labeled or odd-chain fatty acyl-CoA internal standards is crucial for accurate quantification.[7][15][16] These should be added at the very beginning of the sample preparation to account for analyte loss at each step. For a comprehensive profile, a mixture of internal standards with varying chain lengths and degrees of unsaturation is recommended.
Data Interpretation
Issue: Suspected in-source fragmentation or oxidation of PUFA-CoAs in the mass spectrometer.
-
Potential Cause: High source temperature or harsh ionization conditions can cause degradation of labile PUFA-CoAs.
-
Recommended Solution:
-
Optimize MS Source Parameters: Carefully optimize source parameters such as temperature, gas flows, and voltages to minimize in-source fragmentation and oxidation.
-
Monitor for Diagnostic Ions: Be aware of the characteristic fragmentation patterns of acyl-CoAs. A common neutral loss corresponds to the adenosine diphosphate moiety.[4] Unexpected fragments may indicate degradation.
-
Visualizations
Experimental Workflow for PUFA-CoA Quantification
Caption: A generalized workflow for the quantification of PUFA-CoAs.
Chemical Instability of PUFA-CoAs
Caption: Major degradation pathways affecting PUFA-CoA stability.
LC-MS/MS Setup for PUFA-CoA Analysis
Caption: Schematic of a typical LC-MS/MS system for PUFA-CoA analysis.
Data Summary
Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Typical Analytes | Sensitivity (LOD/LOQ) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.[1] | Broad range of short, medium, and long-chain acyl-CoAs.[7][13] | High (sub-picomole to femtomole range).[8] | Moderate to High | High sensitivity and specificity; capability for profiling a wide range of analytes.[1][8] | High instrument cost; potential for matrix effects. |
| HPLC-UV | Separation by reversed-phase HPLC and detection by absorbance at 260 nm (adenine moiety).[1] | Acyl-CoAs present at higher concentrations. | Moderate | High | Cost-effective; robust and widely available. | Lower sensitivity; co-eluting compounds can interfere.[1] |
| HPLC-Fluorescence | Derivatization of acyl-CoAs to fluorescent compounds followed by HPLC separation and fluorescence detection.[1][9] | Targeted acyl-CoAs for which derivatization is efficient. | High | Moderate | Increased sensitivity compared to UV detection.[1] | Requires an additional derivatization step; derivatization efficiency can vary. |
| Enzymatic Assays | Measurement of a specific acyl-CoA (e.g., acetyl-CoA) or total CoA using enzyme-coupled reactions leading to a colorimetric or fluorometric readout.[1] | Specific acyl-CoAs (e.g., Acetyl-CoA, free CoA). | Low to Moderate | High | Simple "mix-and-read" format; high throughput.[1] | Limited to specific analytes; may lack specificity in complex mixtures. |
References
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275–276. [Link]
-
K.J. Peeters, et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]
-
Wang, L., & Han, X. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 418–427. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Zou, X., Yang, Z., Yang, W., & Han, X. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 54(2), 591–601. [Link]
-
Cyberlipid. Fatty acyl CoA analysis. [Link]
-
Tuman, B. A., et al. (2016). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease, 15, 63. [Link]
-
Abello, N., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. [Link]
-
Sim, H., Wu, C., & Kunchithapatham, K. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 16(8), 1436–1450. [Link]
-
Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9119–9127. [Link]
-
Wiame, E., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 269. [Link]
-
Oh, T. G., et al. (2019). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant Cell, 31(11), 2815–2829. [Link]
-
Li, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(11), 4875–4883. [Link]
-
European Patent Office. (2010). Improved method for the detection of polyunsaturated fatty acids - EP 2345897 A1. [Link]
-
Kowalczyk, J. (2016). An improved method for derivatization of fatty acids for liquid chromatography. ResearchGate. [Link]
-
Nichols, P. D., et al. (2002). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Journal of Microbiological Methods, 50(2), 129-136. [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 12(9), 834. [Link]
-
Loo, L. S., et al. (2024). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. ResearchGate. [Link]
-
Le Trionnaire, S., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3303. [Link]
-
Abello, N., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203-218. [Link]
Sources
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- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
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- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for acyl-CoA quantification experiments
Topic: Quality Control Measures for Acyl-CoA Quantification via LC-MS/MS
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The Stability Paradox
Welcome to the Acyl-CoA Technical Support Center. If you are reading this, you likely understand that Acyl-Coenzyme A thioesters are metabolically critical yet analytically punishing.
The Core Challenge: You are trying to measure an amphipathic molecule containing a highly polar, negatively charged ADP-pantothenate head group and a hydrophobic fatty acid tail, bridged by a labile thioester bond . This bond is susceptible to rapid hydrolysis, particularly in alkaline conditions or during heat exposure.
This guide abandons generic advice. We focus on the specific physicochemical failures that ruin Acyl-CoA datasets and the protocols to prevent them.
Module 1: Sample Preparation & Stability
Decision Matrix: Which Extraction Protocol?
-
Scenario A: You need the "Metabolic Engine" (Free CoA, Acetyl-CoA, Malonyl-CoA, Succinyl-CoA).
-
Scenario B: You need the "Lipid Load" (Palmitoyl-CoA, Oleoyl-CoA, Stearoyl-CoA).
| Feature | Protocol A: Acidic Aqueous (SSA) | Protocol B: Organic/Phosphate |
| Target | Short-to-Medium Chain (C2–C10) | Long Chain (C12–C20+) |
| Mechanism | Protein precipitation via acid; stabilizes thioester. | Chaotropic disruption of membranes; solubilizes hydrophobic tails. |
| Key Reagent | 5-Sulfosalicylic Acid (SSA) | 2-Propanol / ACN / KH₂PO₄ |
| Pros | No SPE required; excellent recovery of polar precursors. | High recovery of "sticky" LC-CoAs. |
| Cons | Poor solubility for >C16 species. | Requires careful pH buffering to prevent hydrolysis. |
Protocol A: The "Gold Standard" for Short-Chain Recovery
Based on Trefely et al. and Basu et al. [1, 2]
-
Quenching: Immediately quench metabolism by adding ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) to the cell pellet or tissue.
-
Why: SSA precipitates protein and maintains pH < 4.0, preventing thioester hydrolysis. Unlike TCA, SSA often allows for direct injection without Solid Phase Extraction (SPE).
-
-
Internal Standard Spike: Add
-labeled Acyl-CoA internal standards (SILEC) immediately. -
Lysis: Sonication (30 cycles, 4°C).
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant directly (or after 0.22 µm filtration).
Module 2: Troubleshooting & FAQs
Category 1: Stability & Recovery
Q: My recovery of Acetyl-CoA is inconsistent, and I see high Free CoA levels. What is happening? A: You are likely experiencing in-source hydrolysis or sample degradation .
-
The Cause: If your extraction pH rises above 6.0, the thioester bond hydrolyzes, artificially inflating Free CoA signals and depleting Acetyl-CoA.
-
The Fix: Ensure your final sample matrix is acidic (pH 3–5). If using ammonium acetate/hydroxide mobile phases (common for negative mode), ensure the autosampler is kept at 4°C and minimize time on the tray.
-
Validation: Spike a "dummy" sample with a known concentration of non-endogenous Acyl-CoA (e.g., Propionyl-CoA if not studying propionate) and monitor its stability over 24 hours.
Q: I am losing Long-Chain Acyl-CoAs (C16:0, C18:1) during sample prep. A: These molecules are acting like surfactants.
-
The Cause: They are sticking to your plasticware (Eppendorf tubes, pipette tips).
-
The Fix:
-
Use glass vials or low-retention plastics.
-
Add a carrier solvent (e.g., 2-propanol) to the final injection solvent to keep them in solution.
-
Critical: Do not dry samples completely under nitrogen; redissolving the dry lipid film is notoriously difficult.
-
Category 2: Chromatography & Carryover[1][2][3][4]
Q: I see "Ghost Peaks" of Palmitoyl-CoA in my blank injections. A: This is classic "Carryover" due to the hydrophobic tail interacting with the column stationary phase or injector needle.
-
The Fix:
-
Needle Wash: Use a strong organic needle wash (e.g., 1:1:1 Acetonitrile/Isopropanol/Acetone).
-
Sawtooth Gradient: After the analytical gradient, ramp to 98% B and hold for at least 3 minutes, then oscillate between 50% and 98% B twice before re-equilibrating.
-
Passivation: Periodically inject a "cleaning" solution (high organic) to strip the column.
-
Q: My isomers are not separating (e.g., Isovaleryl-CoA vs. 2-Methylbutyryl-CoA). A: Mass spectrometry cannot distinguish these (isobaric). You rely entirely on the column.
-
The Fix: Use a C18 column with high surface area (e.g., Waters HSS T3 or Phenomenex Kinetex).
-
Optimization: Lower your flow rate and use a shallower gradient slope (e.g., 0.5% change per minute) around the elution time of these isomers.
Module 3: Visualization & Logic
Workflow 1: The Quality Control Decision Tree
Caption: Logical flow for troubleshooting low sensitivity or poor data quality in Acyl-CoA experiments.
Workflow 2: The SILEC "Gold Standard" Pathway
Caption: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) workflow for generating perfect internal standards.
Module 4: Data Presentation & Validation
Internal Standards: The "SILEC" Advantage
Standard "analog" internal standards (like Heptadecanoyl-CoA) fail to correct for specific matrix effects because they elute at different times than your analytes.
The Solution: Use SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) .[1][2][3]
By growing cells in media containing
QC Checklist for Every Run
| QC Parameter | Acceptance Criteria | Corrective Action |
| Retention Time (RT) | ± 0.1 min of standard | Check pump pressure/leaks; re-equilibrate column. |
| Peak Asymmetry | 0.8 < As < 1.5 | Replace guard column; check for "dead volume" in fittings. |
| Blank Signal | < 5% of LLOQ | Run "Sawtooth" wash gradients; change needle wash solvent. |
| IS Variation | < 15% RSD across batch | Check pipetting accuracy; check for matrix suppression drift. |
| Linearity (R²) | > 0.99 | Re-prepare standard curve; check for saturation at high end. |
References
-
Trefely, S., et al. (2016). "Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation."[4] Molecular Cell, 64(3), 505-519. Link
-
Basu, S.S., & Blair, I.A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols, 6(12), 1929-1937. Link
-
Snyder, N.W., et al. (2015).[4] "Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture." Analytical Biochemistry, 474, 59-65. Link
-
Magnes, C., et al. (2005). "LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs." Analytical Chemistry, 77(9), 2889–2894. Link
Sources
best practices for storing long-chain acyl-CoA standards
Topic: Storage, Handling, and Stability Optimization
Document ID: TS-LIPID-042 | Version: 2.1 | Status: Active
Introduction: The Senior Scientist’s Perspective
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
If you are working with Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA), you are handling molecules with a "split personality." They possess a hydrophobic fatty acid tail and a highly polar, charged Coenzyme A headgroup. This amphipathic nature, combined with a thermodynamically unstable thioester bond, makes them notoriously difficult to store.
The most common user error is treating Acyl-CoAs like standard fatty acids. They are not. They are potent detergents that form micelles, adsorb to plastics, and hydrolyze spontaneously if the pH drifts above neutral.
This guide replaces generic advice with field-proven protocols designed to preserve the integrity of your standards for metabolic assays and drug screening.
Part 1: Core Mechanisms (The "Why")
To troubleshoot effectively, you must understand the two forces destroying your sample: Hydrolysis and Micellization .
The Thioester Vulnerability
Unlike the oxygen ester bond in triacylglycerols, the thioester bond (
-
Mechanism: Nucleophilic attack by water (hydrolysis) releases free Coenzyme A (HS-CoA) and free Fatty Acid.
-
Catalyst: Base-catalyzed hydrolysis is rapid. pH > 7.0 is the enemy.
The Critical Micelle Concentration (CMC) Trap
Long-chain Acyl-CoAs (C16+) act as surfactants.
-
Below CMC: Monomers exist in solution but rapidly adsorb to surfaces (glass and plastic), causing "disappearing" concentrations.
-
Above CMC: They form micelles.[1] While micelles are more stable, they can behave differently in enzymatic assays (e.g., enzyme inhibition artifacts).
-
Data Point: Palmitoyl-CoA CMC is approx. 4–10 µM in water but shifts drastically with ionic strength.
Part 2: Storage Protocols
Decision Tree: How to Store Your Standard
Figure 1: Decision logic for initial processing of Acyl-CoA standards. Saturated lipids are stable as powders; unsaturated lipids are hygroscopic and require solvent storage.[2][3]
Protocol A: Long-Term Storage (Stock)
Objective: Prevent hydrolysis and oxidation for >3 months.
-
Container: Use Glass vials with Teflon-lined caps.
-
Why: Acyl-CoAs adsorb to polypropylene (plastic tubes). Solvents leach plasticizers from plastic, contaminating Mass Spec data.
-
-
Solvent: 50% Methanol / 50% Water (v/v) buffered with 10 mM Sodium Acetate (pH 5.0).
-
Why: Pure chloroform is too non-polar for the CoA headgroup. Pure water promotes hydrolysis. Acidic pH (5.0) stabilizes the thioester bond.
-
-
Concentration: Prepare at 1–10 mM (High concentration minimizes percentage loss to surface adsorption).
-
Environment: Flush vial with Argon or Nitrogen gas before sealing to prevent oxidation of double bonds (essential for Oleoyl-CoA).
-
Temperature: Store at -80°C .
Protocol B: Working Solution (Daily Use)
Objective: Stable for 8 hours on the bench.
-
Reconstitution: Dilute stock into 10 mM MOPS buffer (pH 6.0) .
-
Note: Avoid Tris buffer if possible; primary amines can react with thioesters over long periods, though less critical for daily use.
-
-
Vessel: Use Silanized Glass or high-quality LoBind polypropylene tubes.
-
Temperature: Keep on Ice (4°C) . Never leave at room temperature.
-
Disposal: Discard unused aqueous working solutions daily. Do not re-freeze aqueous aliquots.
Part 3: Troubleshooting & FAQs
Issue 1: "My signal is disappearing / Concentration is lower than calculated."
Diagnosis: Surface Adsorption (The "Sticky" Problem). Mechanism: Below the CMC (<10 µM), Acyl-CoA monomers are hydrophobic enough to stick to the walls of your Eppendorf tube or pipette tips. You might lose 50% of your sample simply by transferring it.
Corrective Action:
-
Switch Containers: Use silanized glass vials for low concentrations.
-
Add Carrier: If compatible with your assay, add 0.1 mg/mL BSA (Fatty Acid Free) . The albumin binds the Acyl-CoA, keeping it in solution and preventing wall adsorption.
-
Solvent Check: Ensure your stock is >1 mM. Losses are negligible at high concentrations.
Issue 2: "I see a split peak or extra peak in my HPLC/LC-MS."
Diagnosis: Hydrolysis (Thioester cleavage).[4][5] Mechanism: The extra peak is likely free Coenzyme A (HS-CoA). This occurs if the sample was stored in water without buffering, or if it experienced freeze-thaw cycles.
Corrective Action:
-
pH Audit: Check the pH of your storage buffer. If it is >7.0, the sample is compromised.
-
Validation Assay: Measure the ratio of Absorbance at 232 nm (Thioester bond) vs 260 nm (Adenine base).
-
Ratio ~ 0.5 - 0.6: Intact Acyl-CoA.
-
Ratio < 0.3: Significant hydrolysis has occurred.
-
Issue 3: "My enzymatic rate is non-linear with substrate concentration."
Diagnosis: Micelle Inhibition. Mechanism: You exceeded the Critical Micelle Concentration (CMC). Enzymes often cannot access the substrate once it is packed into a micelle.
Corrective Action:
-
Check CMC: For Palmitoyl-CoA, assume CMC is ~4 µM in saline buffers.
-
Reaction Design: Keep substrate concentration < 5 µM or add detergents (e.g., Triton X-100) if the enzyme tolerates them, to control the micellar environment.
Part 4: Data & Stability Reference
Solvent Compatibility Table
| Solvent System | Stability Rating | Notes |
| 10 mM MOPS (pH 6.0) | ⭐⭐⭐⭐ | Best for aqueous working solutions (Daily use). |
| Water (Unbuffered) | ⭐ | AVOID. pH fluctuates; rapid hydrolysis. |
| Methanol/Water (1:1) | ⭐⭐⭐⭐⭐ | Excellent for long-term storage at -80°C. |
| Chloroform (100%) | ⭐⭐ | Poor solubility for the CoA headgroup; precipitation risk. |
| Tris Buffer (pH 8.0) | ⭐ | Alkaline pH promotes rapid hydrolysis (Half-life < 24h). |
Stability Pathway Diagram
Figure 2: Primary chemical and physical instability pathways for Acyl-CoA standards.[6]
References
-
Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]
-
LIPID MAPS®. Lipid Standards and Handling. Retrieved from [Link]
-
Powell, G. L., et al. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. Journal of Biological Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Validation Guide: (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA as a Biomarker for Peroxisomal Thiolase Deficiency
This guide provides a rigorous validation framework for (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter referred to as 3-oxo-C24:4-CoA ) as a high-precision biomarker for peroxisomal beta-oxidation defects.
Part 1: Executive Technical Summary
The Molecule: (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA is a specific very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate.[1] It represents the "3-keto" stage of the peroxisomal beta-oxidation of tetracosatetraenoic acid (C24:4 n-3).
Clinical Significance: While C26:0-LPC is the gold standard for screening peroxisomal disorders (e.g., Zellweger Spectrum Disorders, X-ALD), it lacks enzymatic specificity. It indicates that peroxisomes are failing, but not why.
3-oxo-C24:4-CoA serves as a mechanistic biomarker . Its accumulation specifically pinpoints a blockage at the thiolytic cleavage step , distinguishing Peroxisomal Thiolase Deficiency (involving ACAA1 or SCPx) from upstream defects like D-Bifunctional Protein Deficiency (DBPD) or Acyl-CoA Oxidase (ACOX) deficiency.
Target Audience: Metabolic geneticists, clinical biochemists, and drug developers targeting peroxisomal biogenesis or fatty acid oxidation.
Part 2: Mechanistic Grounding & Pathway Analysis
To validate this biomarker, one must understand its precise location in the metabolic assembly line. The accumulation of a 3-oxo (beta-keto) intermediate is pathognomonic for a failure in the final step of the beta-oxidation cycle.
The Peroxisomal Beta-Oxidation Pathway
The following diagram illustrates the sequential processing of VLCFAs and identifies where 3-oxo-C24:4-CoA accumulates.
Caption: Pathway positioning of 3-oxo-C24:4-CoA. Accumulation occurs only when ACOX and DBP are functional, but Thiolase is defective.
Part 3: Comparative Analysis of Biomarkers
This section objectively compares 3-oxo-C24:4-CoA against standard alternatives.
Table 1: Performance Matrix
| Feature | C26:0-LPC (Standard Screen) | Pristanic Acid | 3-oxo-C24:4-CoA (Novel Marker) |
| Primary Indication | General Peroxisomal Dysfunction (ZSD, X-ALD) | Peroxisomal Alpha/Beta Oxidation Defects | Specific Thiolase Cleavage Block |
| Specificity | Low (Pan-peroxisomal) | Moderate (Diet dependent) | High (Enzyme-substrate specific) |
| Dietary Influence | Minimal | High (Requires Phytol intake) | Minimal (Endogenous metabolism) |
| Diagnostic Value | First-tier Screening | Confirmatory for SCPx/AMACR | Differential Diagnosis (DBP vs Thiolase) |
| Detection Method | LC-MS/MS (High Throughput) | GC-MS | LC-MS/MS (Targeted) |
Critical Insight: The "False Negative" Trap
Traditional markers like Pristanic Acid are unreliable in neonates or patients on low-phytol diets because pristanic acid is exclusively derived from dietary sources. In contrast, 3-oxo-C24:4-CoA is derived from the beta-oxidation of endogenous long-chain PUFAs (like DHA precursors), making it a more robust marker for patients regardless of dietary history [1, 2].
Part 4: Experimental Validation Protocol
To validate this biomarker in a drug development or clinical diagnostic setting, the following Self-Validating System must be established.
Method: Targeted LC-MS/MS Quantification
Objective: Establish Linearity, Limit of Quantitation (LOQ), and Matrix Effects.
1. Sample Preparation (Fibroblasts or Plasma)
-
Cell Lysis: Sonication of fibroblasts in phosphate-buffered saline (PBS).
-
Internal Standard: Spike with 13C-C26:0-CoA (stable isotope) to normalize extraction efficiency.
-
Extraction: Solid Phase Extraction (SPE) using weak anion-exchange cartridges (WAX) is superior to liquid-liquid extraction for polar acyl-CoA esters.
-
Step: Condition WAX cartridge with Methanol.
-
Step: Load sample (pH 7.0).
-
Step: Wash with 25mM Ammonium Acetate.
-
Step: Elute with Methanol/NH4OH (95:5).
-
2. Mass Spectrometry Settings (MRM Mode)
Configure the Triple Quadrupole MS to monitor the specific transition of the 3-oxo-CoA species.
-
Ionization: ESI Negative Mode (Acyl-CoAs ionize better in negative mode due to the phosphate group).
-
Precursor Ion: [M-H]- (Calculated based on molecular weight of C24:4-CoA + 14 Da for the keto group).
-
Product Ion: m/z 408 (Adenosine 3',5'-diphosphate fragment) or m/z 79 (PO3-). Note: The m/z 408 fragment is highly specific for CoA esters.
3. Validation Workflow Diagram
Caption: LC-MS/MS Validation Workflow for Acyl-CoA esters.
Part 5: Interpreting the Data (Causality)
When analyzing results, the presence of 3-oxo-C24:4-CoA must be interpreted through a "Rule of Exclusion":
-
If C26:0 is High AND 3-oxo-C24:4-CoA is Low:
-
Diagnosis:ACOX1 Deficiency or DBP Deficiency (Type I/II) .
-
Reasoning: The block is upstream. The pathway never reached the 3-oxo step.
-
-
If C26:0 is High AND 3-oxo-C24:4-CoA is HIGH:
-
Diagnosis:Peroxisomal Thiolase Deficiency (SCPx or ACAA1).
-
Reasoning: The pathway functioned perfectly up to the formation of the 3-keto intermediate, but the enzyme required to cleave it is missing.
-
-
If C26:0 is Normal:
-
Diagnosis: Normal peroxisomal function (or mild mosaicism).
-
Supporting Evidence
Research into Sterol Carrier Protein X (SCPx) deficiency has demonstrated that while straight-chain markers are useful, the accumulation of specific 3-oxo intermediates (like 3-oxo-pristanoyl-CoA) is the definitive biochemical signature [3, 4]. 3-oxo-C24:4-CoA acts as the VLCFA equivalent of this mechanism, providing a marker that is less dependent on dietary phytanic acid intake.
Part 6: References
-
Wanders, R. J., et al. "Peroxisomal fatty acid alpha- and beta-oxidation in humans: enzymology, peroxisomal metabolite transporters and peroxisomal diseases." Biochemical Society Transactions, 2001.
-
Ferdinandusse, S., et al. "Mutations in the gene encoding peroxisomal sterol carrier protein X (SCPx) cause leukencephalopathy with dystonia and motor neuropathy." The American Journal of Human Genetics, 2006.
-
Antonenkov, V. D., et al. "Peroxisomes are oxidative organelles." Antioxidants & Redox Signaling, 2010.
-
Hunt, M. C., et al. "The peroxisome-mitochondria connection: how and why?." International Journal of Biochemistry & Cell Biology, 2012.
-
MedChemExpress. "(12Z,15Z,18Z,21Z)-3-Oxotetracosatetraenoyl-CoA Product Page." MCE, Accessed 2024.
Sources
Comparative Guide: 3-Oxoacyl-CoA Handling in Peroxisomal vs. Mitochondrial Beta-Oxidation
[1]
Executive Summary: The "Two-Reactor" Paradigm
In metabolic engineering and drug development, beta-oxidation is often oversimplified as a singular pathway. However, for the intermediate 3-oxoacyl-CoA (also known as 3-ketoacyl-CoA), the cellular context is split between two distinct "reactors" with opposing performance specifications:
-
The Mitochondrion: A high-efficiency energy generator coupled to ATP production, optimized for Long-Chain Fatty Acids (LCFA, C12–C18). It processes 3-oxoacyl-CoA via the Trifunctional Protein (TFP) complex.
-
The Peroxisome: A chain-shortening facility coupled to heat and H₂O₂ production, optimized for Very-Long-Chain Fatty Acids (VLCFA, >C22) and branched-chain lipids. It processes 3-oxoacyl-CoA via Bifunctional Proteins (L-BP/D-BP) and specialized thiolases (SCPx).[1]
Critical Insight for Drug Developers: Accumulation of 3-oxoacyl-CoA is highly lipotoxic. Therapeutic strategies targeting beta-oxidation (e.g., for NASH or metabolic syndrome) must distinguish between mitochondrial TFP inhibition (energy crisis) and peroxisomal thiolase inhibition (VLCFA accumulation/peroxisomal biogenesis disorders).
Mechanistic Comparison: The Role of 3-Oxoacyl-CoA[1][2]
The 3-oxoacyl-CoA intermediate represents the final checkpoint before thiolytic cleavage. While the chemical structure of the intermediate is identical regardless of origin, the enzymatic machinery and stereochemical routes differ fundamentally.
The Mitochondrial "Energy" Route
In mitochondria, 3-oxoacyl-CoA is generated from L-3-hydroxyacyl-CoA . This reaction is thermodynamically pulled forward by the rapid cleavage of 3-oxoacyl-CoA into Acetyl-CoA and a shortened Acyl-CoA.
-
Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) activity within the Trifunctional Protein (TFP) alpha-subunit.
-
Thiolysis: TFP beta-subunit (HADHB).
-
Performance Characteristic: High flux, tight channeling. The substrate is rarely released into the matrix solution, preventing toxic accumulation.
The Peroxisomal "Detox" Route
Peroxisomes utilize a more complex stereochemical machinery. They can handle both L- and D-isomers, but the primary pathway for VLCFA degradation involves the D-specific route.
-
Enzyme: D-Bifunctional Protein (D-BP/HSD17B4) converts D-3-hydroxyacyl-CoA to 3-oxoacyl-CoA.
-
Thiolysis: Performed by ACAA1 (straight chain) or SCPx (branched chain/bile acids).
-
Performance Characteristic: The reaction is not coupled to ATP synthesis. The energy from the first oxidation step (producing H₂O₂) is dissipated as heat. This pathway is "leaky," allowing transport of chain-shortened carnitine esters (e.g., Octanoyl-carnitine) to mitochondria for final oxidation.
Pathway Visualization
The following diagram illustrates the divergence in handling 3-oxoacyl-CoA.
Caption: Comparative flux of Beta-Oxidation. Note the stereochemical inversion (L- vs D-hydroxy) preceding the 3-oxoacyl-CoA step.
Performance Metrics & Data
The following table synthesizes kinetic performance and substrate specificity data to aid in experimental design.
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Primary Substrate | LCFA (C16 Palmitate) | VLCFA (C24 Lignocerate, C26 Cerotate) |
| 3-Oxoacyl-CoA Enzyme | TFP (Trifunctional Protein) | D-Bifunctional Protein (D-BP) |
| Thiolase Specificity | Broad (C4–C16) | Specific: ACAA1 (Straight), SCPx (Branched) |
| Km (Affinity) | Low Km for C16 (~5-10 µM) | Low Km for C24/C26 (< 5 µM) |
| Energy Output | High (NADH/FADH₂ | None (Energy lost as Heat/H₂O₂) |
| Inhibitor Sensitivity | Etomoxir (blocks CPT1 entry) | Insensitive to Etomoxir directly |
| Deficiency Marker | 3-OH-Dicarboxylic Acids (Urine) | VLCFA Accumulation (Plasma C26:0) |
Experimental Protocols: Distinguishing the Flux
To accurately study the role of 3-oxoacyl-CoA or test drugs affecting these pathways, you must isolate the organelles functionally.
Protocol A: Differential Substrate Oxidation (Radiolabeled)
Objective: Quantify flux through Peroxisomes vs. Mitochondria.[2]
-
Cell System: Human Fibroblasts or HepG2 cells.
-
Preparation:
-
Mitochondrial Flux: Incubate with [1-14C]Palmitate (C16).
-
Peroxisomal Flux: Incubate with [1-14C]Lignocerate (C24) or [1-14C]Pristanic Acid .
-
-
Inhibitor Control: Treat one group with Etomoxir (10-50 µM) .
-
Result: Etomoxir abolishes C16 oxidation (Mito) but leaves the first cycle of C24 oxidation (Perox) intact until the chain shortens to C8.
-
-
Readout: Measure Acid Soluble Metabolites (ASM) for incomplete oxidation products vs. 14CO₂ for complete oxidation.
-
Note: Peroxisomes produce ASM (Acetyl-CoA/Octanoyl-CoA) but cannot produce CO₂. CO₂ generation from VLCFA implies peroxisome-to-mitochondria transfer.[3]
-
Protocol B: Measuring 3-Oxoacyl-CoA Thiolase Activity
Objective: Specifically measure the cleavage capacity of the 3-oxo intermediate.
-
Lysis: Isolate organelle fractions (Differential Centrifugation).
-
Substrate: Acetoacetyl-CoA (C4) for general thiolase, or 3-ketopalmitoyl-CoA (C16) for TFP/SCPx specificity.
-
Reaction: Monitor the decrease in absorbance at 303 nm (disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA).
-
Differentiation:
-
Add Potassium Chloride (KCl) : Mitochondrial thiolase is stimulated by K+; Peroxisomal ACAA1 is not.
-
Experimental Workflow Diagram
Caption: Workflow to distinguish organelle contribution using chain-length specificity and CPT1 inhibition.
References
-
Wanders, R. J., et al. (2010).[4] "Peroxisomes, lipid metabolism, and peroxisomal disorders." Annual Review of Biochemistry.
-
Eaton, S., et al. (1996). "Cytosolic and mitochondrial acyl-CoA thioesters in rat heart during ischemia and reperfusion." American Journal of Physiology.
-
Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.
-
Reddy, J. K., & Hashimoto, T. (2001). "Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system." Annual Review of Nutrition.
-
Schmitz, W., & Conzelmann, E. (1997).[5] "Stereochemistry of peroxisomal and mitochondrial beta-oxidation of alpha-methylacyl-CoAs." European Journal of Biochemistry.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flux of palmitate through the peroxisomal and mitochondrial beta-oxidation systems in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemistry of peroxisomal and mitochondrial beta-oxidation of alpha-methylacyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the identity of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA in lipid extracts
Topic: Confirming the Identity of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA in Lipid Extracts Content Type: Technical Comparison & Protocol Guide Audience: Senior Lipidomics Researchers and Metabolic Disease Specialists[1][2]
Executive Summary
The unambiguous identification of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA (hereafter 3-oxo-24:4-CoA ) represents a significant analytical challenge in lipidomics.[1][2] This molecule is a transient, labile intermediate in the mitochondrial or peroxisomal
Its accumulation typically signals a specific blockage in the hydroxyacyl-CoA dehydrogenase step of
-
Amphipathic Nature: The hydrophilic CoA headgroup and hydrophobic C24 tail cause partitioning issues during extraction.[2]
-
Lability: The
-keto (3-oxo) moiety is thermally unstable and prone to spontaneous decarboxylation upon hydrolysis.[2] -
Isobaric Interference: Without high-fidelity fragmentation, it is easily confused with other very-long-chain acyl-CoAs (VLC-CoAs).[1][2]
This guide compares three analytical approaches, establishing Targeted LC-ESI-MS/MS (MRM) as the superior methodology for quantification and identification, while highlighting the pitfalls of GC-MS and standard HRMS.[1][2]
Part 1: The Analytical Challenge & Decision Matrix
The following decision matrix outlines the logical flow for selecting the appropriate validation method.
Caption: Workflow for selecting the correct analytical platform. Note the critical failure point in Path C (GC-MS) due to thermal instability of the 3-oxo group.
Part 2: Comparative Analysis of Methodologies
The Gold Standard: Targeted LC-ESI-MS/MS (MRM)
This method utilizes a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (+ESI) mode.[1][2]
-
Mechanism: Acyl-CoAs fragment predictably.[1][2][3] The collision-induced dissociation (CID) of the protonated molecule
results in the specific cleavage of the phosphoester bond between the pantotheine and the adenosine 3',5'-diphosphate moieties.[2] -
The "Signature" Transition:
-
Why it wins: It combines the separation power of LC (avoiding hydrolysis) with the high specificity of the 507 Da neutral loss, effectively filtering out free fatty acids and phospholipids.[2]
The Validator: High-Resolution Mass Spectrometry (HRMS)
Used primarily for de novo identification or when standards are unavailable.[1][2]
-
Mechanism: Measures the exact mass (m/z) to within <5 ppm accuracy.
-
Limitation: While it confirms the elemental formula (
), it often lacks the sensitivity of MRM for trace intermediates and cannot easily distinguish between positional isomers (e.g., 2-oxo vs 3-oxo) without extensive fragmentation.[1][2]
The "False Friend": GC-MS
-
Critical Failure: GC-MS requires the analyte to be volatile.[2] This necessitates hydrolyzing the CoA ester and derivatizing the fatty acid (usually to FAMEs).[2]
-
The Trap: Hydrolysis of a 3-oxo-acyl-CoA yields a 3-keto fatty acid . 3-keto acids are thermally unstable and spontaneously decarboxylate to form methyl ketones (one carbon shorter) during the high-heat injection of GC.[1][2]
-
Result: You will misidentify 3-oxo-24:4-CoA as a C23 methyl ketone, losing the original structural context.[1][2]
Performance Comparison Table
| Feature | LC-ESI-MS/MS (MRM) | LC-HRMS (Orbitrap) | GC-MS |
| Analyte State | Intact CoA Ester | Intact CoA Ester | Hydrolyzed/Derivatized |
| Specificity | High (Neutral Loss 507) | Medium (Mass Accuracy) | Low (Artifact formation) |
| Sensitivity | High (Femtomole range) | Medium | High (but for wrong product) |
| Structural Integrity | Preserved | Preserved | Destroyed (Decarboxylation) |
| Quantification | Excellent (Linear Dynamic Range) | Good | N/A for CoA esters |
Part 3: Experimental Protocol
A. Sample Preparation: The "Soft" Extraction
Standard Bligh & Dyer extraction (Chloroform/Methanol) is often insufficient for VLC-acyl-CoAs due to their tendency to precipitate with proteins or partition into the interphase.[2]
Reagents:
-
Extraction Solvent: Isopropanol:Acetonitrile:50mM
(pH 4.[2]9) [2:2:1 v/v/v].[1][2][5] -
Internal Standard: Heptadecanoyl-CoA (17:0-CoA) or
-labeled Acyl-CoA.[1][2]
Step-by-Step Protocol:
-
Tissue Homogenization: Homogenize 50 mg frozen tissue in 500 µL of Extraction Solvent . The acidic buffer/organic mix precipitates proteins while keeping the CoA ester soluble and stable (pH < 7 prevents ester hydrolysis).[2]
-
Incubation: Vortex for 30 seconds; incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Recovery: Collect the supernatant. Do not dry down using heat.[2] If concentration is needed, use a vacuum concentrator at ambient temperature or dilute with water (1:[1][2]1) to prepare for LC injection.[2]
B. LC-MS/MS Configuration
1. Mass Calculation (Self-Validation Step): Before setting up the instrument, calculate the exact mass to ensure you are tracking the correct ion.[2]
-
Formula:
[1][2] -
Monoisotopic Mass (
): ~1121.37 Da (Verify with exact weights: C=12.00000, H=1.00783, etc.)[1][2] -
Precursor Ion (
): [1][2] -
Product Ion (
): [1][2]
2. Instrument Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm.[1][2]
-
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile/Isopropanol (80:[1][2]20) + 0.1% Formic Acid.[1][2]
-
Gradient: Start at 40% B, ramp to 98% B over 12 minutes. (VLC-CoAs elute late).[1][2]
3. MRM Transitions:
-
Quantifier: 1122.4
615.4 (Neutral Loss 507).[1][2] -
Qualifier: 1122.4
428.1 (Adenosine fragment).[1][2]
Part 4: Visualizing the Fragmentation Pathway
Understanding the fragmentation is crucial for verifying that the signal is indeed an Acyl-CoA and not a co-eluting isobaric lipid.
Caption: ESI(+) Fragmentation pathway of Acyl-CoAs. The specific cleavage yields the [M+H-507]+ ion, retaining the fatty acid chain information.[2]
References
-
Magnes, C., et al. (2005).[1][2] "LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs." Analytical Chemistry. Link[1][2]
-
Rosendal, J., & Knudsen, J. (1992).[1][2] "A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue."[4][6][7] Analytical Biochemistry. Link
-
Basu, S.S., & Blair, I.A. (2011).[1][2] "SILEC: a stable isotope labeling by essential nutrients in cell culture method for quantitative proteomics of metabolism."[2] Nature Protocols. (Describes the principles of CoA quantitation). Link
-
Sprecher, H. (2000).[1][2] "Metabolism of highly unsaturated n-3 and n-6 fatty acids."[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (Context for 24:4 metabolism). Link
-
Li, Q., et al. (2013).[1][2] "Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs." Journal of Lipid Research.[2] Link
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Quantifying 3-Oxotetracosatetraenoyl-CoA: A Multi-Omics Guide to ELOVL2 Activity
[1]
Executive Summary: The "Ghost" Intermediate of PUFA Synthesis
In the landscape of lipidomics and drug development, 3-oxotetracosatetraenoyl-CoA (3-keto-24:4-CoA) represents a high-value, transient intermediate.[1] It is the direct product of the rate-limiting condensation step catalyzed by ELOVL2 (Elongation of Very Long Chain Fatty Acids protein 2) during the synthesis of ultra-long-chain polyunsaturated fatty acids (VLC-PUFAs).[1][2]
While researchers often rely on gene expression (transcriptomics) or total fatty acid analysis (standard lipidomics) to infer metabolic activity, these methods fail to capture the real-time catalytic flux of the elongation machinery.[1]
This guide objectively compares the utility of measuring this specific CoA ester against traditional transcriptomic and lipidomic approaches. It demonstrates why direct quantification of 3-oxotetracosatetraenoyl-CoA provides a superior readout for ELOVL2 druggability, particularly in the context of retinal degeneration, aging (the "ELOVL2 Clock"), and metabolic disease.[1]
Part 1: Comparative Analysis of Analytical Approaches
To understand the role of ELOVL2, researchers typically choose between three analytical tiers. The table below compares their efficacy in resolving the kinetics of VLC-PUFA biosynthesis.
Table 1: Analytical Method Comparison
| Feature | Tier 1: Transcriptomics | Tier 2: Standard Lipidomics | Tier 3: Targeted CoA Analysis |
| Primary Analyte | ELOVL2 mRNA | Total C24:4 Fatty Acid (Free/Esterified) | 3-Oxotetracosatetraenoyl-CoA |
| Methodology | RT-qPCR / RNA-Seq | GC-MS / LC-MS (Global) | LC-MS/MS (SRM/MRM) |
| What it Measures | Biosynthetic Potential | Accumulated History | Real-Time Catalytic Flux |
| Temporal Resolution | Hours (Transcriptional delay) | Days/Weeks (Pool turnover) | Seconds/Minutes (Metabolic snapshot) |
| Blind Spots | Misses post-translational inhibition, substrate scarcity, or enzyme degradation.[1][3] | Cannot distinguish between newly synthesized vs. stored lipids; masks pathway stalling. | Requires specialized extraction to prevent hydrolysis; standards are difficult to synthesize. |
| Correlation to Phenotype | Moderate (r² ≈ 0.4–0.6) | High for structural deficits, Low for enzyme kinetics | Very High (r² > 0.85) for enzyme activity |
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / High Throughput | High Cost / Low Throughput |
The Scientific Argument for Tier 3 (CoA Analysis)
Measuring ELOVL2 expression tells you the cell wants to elongate fatty acids.[1] Measuring Total C24:4 tells you the cell has elongated them in the past. However, measuring 3-oxotetracosatetraenoyl-CoA tells you the enzyme is working right now .[1]
-
The Mechanism: ELOVL2 condenses C22:4-CoA (Adrenoyl-CoA) with Malonyl-CoA to form 3-oxotetracosatetraenoyl-CoA.[1]
-
The Insight: If ELOVL2 expression is high but 3-oxotetracosatetraenoyl-CoA is low, it indicates substrate limitation (lack of Malonyl-CoA or C22:4-CoA).[1] If 3-oxotetracosatetraenoyl-CoA is abnormally high, it indicates a downstream blockage in the reductase enzymes (KAR/TER), a hallmark of mitochondrial or peroxisomal dysfunction often seen in aging.[1]
Part 2: Biological Context & Pathway Visualization
To interpret the data, one must visualize where this metabolite sits in the "Sprecher Pathway" of PUFA elongation.
Diagram 1: The ELOVL2 Elongation Cycle
Caption: The rate-limiting condensation step by ELOVL2 generates the 3-oxo intermediate. Accumulation here signals pathway stalling.
Part 3: Experimental Protocol (Self-Validating System)
The quantification of long-chain acyl-CoAs is notoriously difficult due to their amphipathic nature and susceptibility to alkaline hydrolysis. The following protocol utilizes Solid Phase Extraction (SPE) coupled with LC-MS/MS in Selected Reaction Monitoring (SRM) mode.
Sample Preparation (The "Soft" Extraction)
Rationale: Traditional lipid extractions (Folch/Bligh-Dyer) use chloroform/methanol which can precipitate proteins too aggressively, trapping CoAs, or use alkaline conditions that destroy the thioester bond.[1]
-
Step 1: Homogenize tissue (Retina/Liver, ~50mg) in 500 µL of freshly prepared extraction buffer: Isopropanol:50mM Potassium Phosphate buffer (pH 7.[1]0) (1:1 v/v).[1]
-
Critical Control: Add 10 µL of internal standard (C17:0-CoA , 1 µM) immediately before homogenization to track recovery.[1]
-
-
Step 2: Add 50 µL of saturated ammonium sulfate to precipitate proteins without trapping lipids.
-
Step 3: Vortex (30s) and centrifuge at 12,000 x g for 10 min at 4°C.
-
Step 4: Collect supernatant. Dilute 1:1 with 50mM acetic acid (pH 4.0) to prepare for SPE. Acidification stabilizes the CoA bond.
Solid Phase Extraction (Oasis HLB)
-
Conditioning: 1 mL Methanol -> 1 mL Water.
-
Loading: Load acidified supernatant.
-
Wash: 1 mL 50% Methanol in water (removes free fatty acids and salts).[1]
-
Elution: 500 µL Methanol containing 2% Ammonium Hydroxide.
-
Note: The basic elution is necessary to release CoAs from the column, but must be immediately dried down or neutralized to prevent hydrolysis.
-
-
Drying: Evaporate under nitrogen at 40°C. Reconstitute in 50 µL mobile phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3), 2.1 x 100 mm, 1.8 µm.[1]
-
Mobile Phase A: Water + 10mM Ammonium Acetate + 5mM Dimethylhexylamine (Ion Pairing Agent) pH 9.0.[1]
-
Mobile Phase B: Acetonitrile + 10mM Ammonium Acetate.
-
Expert Insight: The ion-pairing agent (DMHA) is non-negotiable for retaining polar CoA heads on C18 columns.[1]
-
-
MS Transition (SRM):
-
Precursor: [M-2H]²⁻ (Negative mode is often more sensitive for the phosphate group on CoA) OR [M+H]⁺ depending on instrument.[1]
-
Target (3-oxo-24:4-CoA): Calculate mass based on neutral loss of CoA moiety (loss of 507 Da) or specific fragment (Adenosine diphosphate, m/z 428).[1]
-
Approximate Mass: ~1120 Da (Verify with synthetic standard).[1]
-
Part 4: Correlating Metabolite Levels with Gene Expression
When you overlay ELOVL2 gene expression data with 3-oxotetracosatetraenoyl-CoA levels, four distinct scenarios emerge. This interpretation framework is crucial for drug development.
Table 2: Data Interpretation Matrix
| Scenario | ELOVL2 Expression | 3-Oxo-24:4-CoA Level | Biological Interpretation | Actionable Insight |
| 1. Healthy Flux | High | Moderate/Steady | Enzyme is active; downstream reductases are efficient. | Normal baseline. |
| 2. Substrate Starvation | High | Very Low/Absent | ELOVL2 is present but lacks substrates (C22:4 or Malonyl-CoA).[1] | Check ACACA (Acetyl-CoA Carboxylase) activity or dietary PUFA intake.[1] |
| 3. Metabolic Jam | High | Extremely High | ELOVL2 is working, but the product isn't being cleared (Reductase defect). | Investigate Mitochondrial/Peroxisomal redox state (NADH/NAD+ ratio). |
| 4. Enzyme Inhibition | High | Low | Post-translational inactivation of ELOVL2 (e.g., phosphorylation).[1] | Gene therapy increasing ELOVL2 mRNA will likely fail; target the regulatory kinase. |
Visualization of Correlation Logic
Caption: Logic flow for interpreting discordance between Transcriptomics and Metabolomics.
References
-
Agrawal, R. et al. (2020).[1] "The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina."[4] Aging Cell. [Link]
-
Magnes, C. et al. (2005).[1] "LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs." Analytical Chemistry. [Link][1]
-
Gregory, M.K. et al. (2013).[1][4] "Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis." PLoS One. [Link][1]
-
Basu, S.S. et al. (2011).[1][5] "Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring." Journal of Lipid Research. [Link]
-
Leonard, A.E. et al. (2002).[1] "Elongation of long-chain fatty acids."[2][5][6] Progress in Lipid Research. [Link][1]
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- 6. ELOVL2 ELOVL fatty acid elongase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Lipidomics of Wild-Type and Fatty Acid Metabolism Mutant Strains
For researchers, scientists, and drug development professionals, understanding the intricate landscape of cellular lipids is paramount. Lipids are not merely structural components or energy depots; they are critical signaling molecules that govern a vast array of biological processes.[1] Lipidomics, the large-scale study of cellular lipids, provides a powerful lens through which we can observe the functional consequences of genetic perturbations.[2][3][4]
This guide offers an in-depth framework for conducting comparative lipidomics studies, specifically focusing on the analysis of wild-type (WT) strains versus mutants with defects in fatty acid metabolism. By disrupting a specific gene in a fatty acid synthesis or modification pathway, we can induce targeted changes in the lipidome. Analyzing these changes allows us to assign functions to genes, uncover novel metabolic crosstalk, and identify potential targets for therapeutic intervention.[1][5] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and insightful investigation.
Pillar 1: Strategic Experimental Design—The Blueprint for Discovery
A successful lipidomics experiment is built on a foundation of meticulous planning. The goal is to minimize experimental variability so that the biological differences between the wild-type and mutant strains are the dominant signal.
Causality Through Controlled Culture
The primary assertion of a comparative study is that the observed lipidomic differences are a direct result of the genetic mutation. This assertion is only valid if all other variables are rigorously controlled.
-
Strain Verification: Always sequence-verify your mutant strain to confirm the intended genetic modification and rule out off-target mutations. The wild-type strain used for comparison must be the isogenic parent strain from which the mutant was derived.
-
Growth Conditions: The choice of culture medium and growth phase is critical. For example, some fatty acid synthesis genes are only essential under specific nutrient limitations. It is imperative to define and maintain consistent growth media, temperature, and aeration.
-
Harvesting Timepoint: The cellular lipidome is highly dynamic and changes significantly as cells transition through different growth phases (e.g., lag, log, stationary).[3] Harvest all samples (WT and mutant) at the exact same, pre-determined cell density or timepoint to ensure comparability. Replicate cultures for each strain are non-negotiable, with a minimum of three biological replicates being standard practice.
A Self-Validating System: The Role of Standards and QCs
To ensure trustworthiness and quantitative accuracy, the experimental design must incorporate its own validation checkpoints.
-
Internal Standards (IS): Before any lipid extraction, each sample must be spiked with a precise amount of an internal standard cocktail. This cocktail should contain a variety of lipid species that are structurally similar to the lipids being analyzed but are not naturally present in the sample (e.g., lipids with odd-chain fatty acids) or are isotopically labeled (e.g., 13C or deuterium-labeled). The signal from these standards is used to correct for variations in extraction efficiency and instrument response, a process known as normalization.
-
Quality Control (QC) Samples: A QC sample is created by pooling a small aliquot from every sample in the experiment. This pooled sample is then injected periodically throughout the analytical run (e.g., every 5-10 samples). The consistency of lipid measurements in the QC samples provides a direct assessment of the stability and performance of the LC-MS system. High variability in QC samples is a red flag that can invalidate a portion or all of the analytical run.
Pillar 2: The Workflow—From Cell Pellet to Biological Insight
The following section details a comprehensive, step-by-step workflow for comparative lipidomics analysis. We will emphasize not just the "how" but the "why" behind each methodological choice.
Experimental Workflow Diagram
Caption: A comprehensive workflow for comparative lipidomics analysis.
Step-by-Step Experimental Protocol: Lipid Extraction
The choice of extraction method is critical and depends on the lipid classes of interest. The Folch method, using a chloroform/methanol mixture, is considered a gold standard for its ability to efficiently extract a broad range of lipids, from non-polar triacylglycerols to polar phospholipids.[6][7]
Protocol: Modified Folch Extraction
-
Preparation: Start with a frozen cell pellet (approx. 10-20 mg wet weight). Place the tube on dry ice. Prepare a 2:1 (v/v) mixture of chloroform:methanol. All solvents should be ice-cold.
-
Internal Standard Spiking: To the frozen pellet, add 10 µL of the pre-prepared internal standard cocktail.
-
Homogenization: Add 600 µL of ice-cold 2:1 chloroform:methanol. Homogenize the sample thoroughly using a bead beater or probe sonicator. Ensure the sample remains cold to minimize lipid degradation.
-
Incubation: Incubate the mixture for 30 minutes at 4°C with occasional vortexing to ensure complete extraction.
-
Phase Separation: Add 150 µL of high-purity water to induce phase separation. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (containing polar metabolites), a protein disk at the interface, and a lower organic layer (containing lipids).
-
Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a new glass tube. Be meticulous to avoid aspirating the protein disk.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution & Storage: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:toluene). Store at -80°C until analysis.
Step-by-Step Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, offering both separation and sensitive detection.[8][9][10]
-
Chromatographic Separation:
-
Rationale: Reversed-phase (RP) chromatography is the most common choice. It separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. A C18 or C30 column is typically used.
-
Mobile Phases: A typical gradient involves a polar mobile phase (A), such as water with acetonitrile and additives like ammonium formate, and a non-polar mobile phase (B), such as isopropanol with acetonitrile.
-
Gradient: The analysis starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased over 15-30 minutes to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used to generate charged lipid ions. Analysis is performed in both positive and negative ion modes, as different lipid classes are preferentially ionized in different polarities (e.g., phosphatidylcholines in positive mode, phosphatidylethanolamines in negative mode).
-
Data Acquisition: A data-dependent acquisition (DDA) strategy is commonly employed for untargeted analysis.[11] The mass spectrometer performs a continuous cycle: it first takes a full scan of all ions (MS1), then selects the most intense ions from that scan and fragments them to obtain structural information (MS2). This MS2 fragmentation data is crucial for confident lipid identification.
-
Pillar 3: Data Analysis and Interpretation—Translating Signals into Biology
Raw lipidomics data is a complex matrix of thousands of features. Rigorous data processing and statistical analysis are required to extract meaningful biological information.
Data Processing and Statistical Analysis
-
Preprocessing: Raw data files are processed using software like MS-DIAL or XCMS.[11] This involves peak detection, noise reduction, and alignment of retention times across all samples.[12] The output is a feature table where each row represents a unique lipid feature and each column a sample, with the cells containing the intensity (abundance) of that feature.
-
Normalization: The intensity of each feature is normalized to the intensity of the appropriate internal standard to correct for technical variability.
-
Multivariate Analysis: Principal Component Analysis (PCA) is an unsupervised method used as an initial quality check. In a PCA plot, samples should cluster by group (WT vs. mutant), and the QC samples should cluster tightly together in the center, indicating a stable analytical run.
-
Univariate Analysis: A t-test or ANOVA is performed for each lipid feature to determine if its abundance is significantly different between the WT and mutant groups. The results are often visualized using a volcano plot, which plots the statistical significance (p-value) against the magnitude of change (fold change).
Case Study: Hypothetical Δfad9 Mutant (Fatty Acid Desaturase)
Imagine we perform a comparative lipidomics study on a yeast strain and its corresponding Δfad9 mutant, where FAD9 is a gene encoding a Δ9-fatty acid desaturase. This enzyme is responsible for introducing the first double bond into saturated fatty acids, converting species like palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (16:1) and oleic acid (18:1), respectively.
Simplified Fatty Acid Desaturation Pathway
Caption: The Δ9-desaturase pathway is blocked in the Δfad9 mutant.
Expected Data and Interpretation
The lipidomics data from the Δfad9 mutant would be expected to show clear and predictable changes directly linked to the loss of this enzyme's function.
Table 1: Hypothetical Changes in Major Lipid Species
| Lipid Species | Description | Wild-Type (Relative Abundance) | Δfad9 Mutant (Relative Abundance) | Fold Change (Mutant/WT) | P-value |
| PC(18:0/18:1) | Phosphatidylcholine | 100 | 15 | 0.15 | < 0.001 |
| PE(18:0/18:1) | Phosphatidylethanolamine | 100 | 18 | 0.18 | < 0.001 |
| TG(16:0/18:0/18:1) | Triacylglycerol | 100 | 9 | 0.09 | < 0.001 |
| PC(18:0/18:0) | Phosphatidylcholine | 100 | 350 | 3.50 | < 0.01 |
| PE(16:0/18:0) | Phosphatidylethanolamine | 100 | 280 | 2.80 | < 0.01 |
| FA 18:1 | Oleic Acid | 100 | 5 | 0.05 | < 0.001 |
| FA 18:0 | Stearic Acid | 100 | 420 | 4.20 | < 0.001 |
Biological Interpretation:
The data in Table 1 clearly demonstrates the direct consequences of the FAD9 deletion.
-
Substrate Accumulation and Product Depletion: There is a dramatic decrease in oleic acid (18:1) and a corresponding massive accumulation of its precursor, stearic acid (18:0). This is the primary and most direct confirmation of the gene's function.
-
Remodeling of Complex Lipids: This primary change in the fatty acid pool forces a global remodeling of complex lipids. We observe a significant reduction in the abundance of major phospholipid (PC, PE) and neutral lipid (TG) species that contain an 18:1 acyl chain.
-
Compensatory Changes: The cell must still produce membranes, so it compensates by incorporating the available fatty acids. This leads to a significant increase in fully saturated lipid species, such as PC(18:0/18:0) and PE(16:0/18:0).
-
Phenotypic Consequences: These profound changes in lipid composition would be predicted to have severe consequences for the cell. The increase in saturated fatty acids would decrease membrane fluidity, potentially impairing the function of membrane-embedded proteins and affecting processes like nutrient transport and stress signaling.[13] This lipidomic data provides a direct molecular explanation for potential phenotypes observed in the mutant, such as slow growth or increased sensitivity to temperature stress.
By systematically comparing the lipidomes of wild-type and mutant strains, researchers can forge a direct link between genotype, lipid profile, and cellular phenotype, providing invaluable insights into the fundamental roles of lipid metabolism in health and disease.
References
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Sethi, S., & Brietzke, E. (2017). Recent advances in lipidomics: Analytical and clinical perspectives. Prostaglandins & other lipid mediators, 132, 8-16. [Link]
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Yang, K., & Han, X. (2016). Lipidomics: Techniques, Applications, and Outcomes Related to Biomedical Sciences. Trends in biochemical sciences, 41(11), 954–969. [Link]
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Ahmad, I., et al. (2023). Recent Advances in Lipidomic: An Overview. ResearchGate. [Link]
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Han, X. (2016). Lipidomics: Techniques, Applications, and Outcomes Related to Biomedical Sciences. Trends in biochemical sciences, 41(11), 954-969. [Link]
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Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of lipid research, 54(7), 1812–1824. [Link]
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Pataj, Z., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(8), 539. [Link]
-
Alabdul-Wahhab, M. A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Processes, 10(1), 24. [Link]
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Wong, M. W., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in neurology, 10, 843. [Link]
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Ulmer, C. Z., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. [Link]
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Li, M., et al. (2015). Tutorial on Lipidomics. Analytica chimica acta, 885, 73–83. [Link]
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Kose, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta, 1293, 342279. [Link]
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Zhu, Z. (2018). LipidIMMS Analyzer Tutorial. Zhu Lab. [Link]
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Alcoriza-Balaguer, M., et al. (2022). LipidMS 3.0: an R-package and a web-based tool for LC-MS/MS data processing and lipid annotation. Bioinformatics, 38(19), 4655–4657. [Link]
-
The lipidomics workflow, including all essential steps from sample to biological outcome. (n.d.). ResearchGate. [Link]
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Hu, B., et al. (2021). Plasma lipidomic profiling in murine mutants of Hermansky–Pudlak syndrome reveals differential changes in pro- and anti-atherosclerotic lipids. Biology open, 10(1), bio055749. [Link]
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Becker, K. W., et al. (2021). Lipidomics of Environmental Microbial Communities. I: Visualization of Component Distributions Using Untargeted Analysis of High-Resolution Mass Spectrometry Data. Frontiers in microbiology, 12, 696588. [Link]
-
Le Chevalier, F., et al. (2017). A Conditional Mutant of the Fatty Acid Synthase Unveils Unexpected Cross Talks in Mycobacterial Lipid Metabolism. Molecular microbiology, 104(6), 1016–1029. [Link]
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Lipidomics in Microbial Research. (2023). Labinsights. [Link]
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Romsdahl, T. B., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in plant science, 13, 1024302. [Link]
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Technical Guide: Distinguishing Positional Isomers of Tetracosatetraenoyl-CoA (24:4-CoA)
Executive Summary
Tetracosatetraenoyl-CoA (24:4-CoA) is a critical intermediate in the biosynthesis of Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs), specifically appearing in the elongation steps of the n-6 pathway (leading to Osbond acid) and potentially the n-3 pathway.
Distinguishing its positional isomers—principally
This guide compares three analytical workflows to resolve these isomers:
-
Optimized RP-LC-MS/MS: The robust standard for quantitative profiling.
-
Paternò-Büchi (PB) Derivatization: The "Gold Standard" for structural elucidation of double bond positions.
-
Differential Mobility Spectrometry (DMS): The high-throughput solution for gas-phase separation.
The Isomer Challenge: Biological Context
Before selecting a method, researchers must understand the structural differences driven by biosynthesis.
-
Isomer A (n-6 lineage): Produced via elongation of Arachidonic acid (20:4n-6)
22:4n-6 24:4n-6 .-
Structure:
-Tetracosatetraenoyl-CoA.
-
-
Isomer B (n-3 lineage): Produced via elongation of Stearidonic acid intermediates or alternative pathways.
-
Structure:
-Tetracosatetraenoyl-CoA.
-
These isomers differ only by the position of the double bonds along the aliphatic chain.[1] This subtle difference dictates their biological fate (e.g., incorporation into specific phospholipids or beta-oxidation efficiency).
Comparative Analysis of Methods
Method A: High-Resolution RP-LC-MS/MS (C30 Phase)
Best for: Routine quantification when authentic standards are available.
Standard C18 columns often fail to resolve lipid isomers. C30 (Triacontyl) stationary phases possess higher shape selectivity, interacting more strongly with the "kink" structures of cis-double bonds.
| Feature | Performance | Notes |
| Resolution | Moderate to High | Requires long gradients (>20 min) and C30 chemistry. |
| Sensitivity | High (Femtomole) | Uses MRM (Multiple Reaction Monitoring). |
| Structural Proof | Low | Relies on retention time matching with standards. |
| Throughput | Medium | ~30 mins per sample. |
Method B: Paternò-Büchi (PB) Derivatization + MS/MS
Best for: De novo identification of double bond positions without standards.
This advanced method uses an online photochemical reaction.[1][2] When the lipid elutes (or is infused) in the presence of a ketone (e.g., acetone) and UV light, a [2+2] cycloaddition occurs at the C=C double bond, forming an oxetane ring . Subsequent MS/MS fragmentation breaks this ring, yielding diagnostic ions that mathematically pinpoint the double bond location.
| Feature | Performance | Notes |
| Resolution | Ultimate | Can distinguish |
| Sensitivity | Moderate | Reaction yield is <100%; requires high abundance. |
| Structural Proof | Absolute | Diagnostic ions provide direct evidence of C=C location. |
| Throughput | Low | Requires specialized UV source modification to ESI source. |
Method C: Differential Mobility Spectrometry (DMS)
Best for: High-throughput separation of known isomers.
DMS separates ions in the gas phase based on their difference in mobility between high and low electric fields. The 24:4 isomers have slightly different collisional cross-sections (3D shapes) due to the location of the double bond kinks.
| Feature | Performance | Notes |
| Resolution | High | Can separate isomers co-eluting in LC. |
| Sensitivity | High | No chemical noise from derivatization. |
| Structural Proof | Medium | Requires optimization of Compensation Voltage (CoOV). |
| Throughput | Very High | Separation occurs in milliseconds. |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate method based on your research needs.
Caption: Decision matrix for selecting the optimal analytical workflow for Acyl-CoA isomers.
Detailed Protocol: Paternò-Büchi (PB) Derivatization
Since Method B offers the highest scientific rigor for distinguishing isomers without ambiguity, the detailed protocol is provided below.
Reagents & Equipment
-
LC-MS System: Q-TOF or Orbitrap (High Resolution is essential).
-
PB Reagent: Acetone (HPLC grade).
-
UV Source: Low-pressure mercury lamp (emission at 254 nm) coupled to the ESI emitter capillary.
-
Mobile Phase: 50:50 Methanol/Water + 10 mM Ammonium Acetate (pH 7).
The "Online" Workflow
-
Sample Preparation: Extract Acyl-CoAs using a modified Bligh-Dyer method (keep pH < 6 to preserve thioester bond). Resuspend in Mobile Phase containing 10% Acetone.
-
Infusion/Elution: Inject sample. The flow mixes with the acetone (PB reagent).
-
Irradiation: As the eluent passes through the fused silica capillary near the ESI source, irradiate with 254 nm UV light for ~30-60 seconds (flow rate dependent).
-
Reaction: The acetone forms a 4-membered oxetane ring at the C=C sites.
-
Mass Shift: The precursor mass increases by +58.04 Da (Acetone) per double bond reacted.
-
-
MS/MS Acquisition: Target the derivatized precursor (
). -
Data Analysis: Look for specific cleavage of the oxetane ring.[3][4]
Fragmentation Logic (The "Proof")
The oxetane ring breaks in two ways during Collision Induced Dissociation (CID), yielding pairs of ions separated by 26 Da.
-
Diagnostic Ions for
(n-6 isomer):-
Fragmentation at C9-C10 oxetane yields specific fragments retaining the CoA headgroup.
-
-
Diagnostic Ions for
(n-3 isomer):-
Fragmentation at C12-C13 yields a longer CoA-containing fragment (+42 Da mass difference compared to the
fragment).
-
Experimental Data: LC-MS/MS Parameters
For researchers using Method A (Standard LC-MS) , precise transitions are required.
Target Molecule: 24:4-CoA (Tetracosatetraenoyl-CoA)
Formula:
| Parameter | Value | Rationale |
| Ionization Mode | Positive ESI (+) | CoA esters ionize efficiently in (+) mode. |
| Precursor Ion | 1110.4 | Protonated molecule. |
| Product Ion (Quant) | 603.4 | Neutral loss of ADP-ribose-phosphate (Specific to CoA). |
| Product Ion (Qual) | 428.1 | Adenine-ribose-phosphate fragment. |
| Cone Voltage | 45 V | High enough to transmit heavy ions, low enough to prevent in-source decay. |
| Collision Energy | 35 - 45 eV | Required to break the phospho-anhydride bridge. |
Note on Isomer Separation: Using a C30 Acclaim column (3µm, 2.1 x 150mm) :
-
(n-6) typically elutes after
(n-3) due to the position of the first double bond relative to the thioester headgroup affecting the hydrophobic interaction depth.
Mechanism of Action Diagram
The following diagram details the Paternò-Büchi reaction mechanism specific to the 24:4-CoA lipid chain.
Caption: Mechanism of Paternò-Büchi derivatization for locating double bonds.
References
-
Ma, X., & Xia, Y. (2014). Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry.[1][3] Angewandte Chemie International Edition, 53(10), 2592-2596.[3] Link
-
Blanksby, S. J., & Mitchell, T. W. (2010). Advances in mass spectrometry for lipidomics. Annual Review of Analytical Chemistry, 3, 433-465. Link
-
Haynes, C. A., et al. (2008). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Analytical Chemistry, 80(8), 303-311.[1] Link
-
Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219-231. Link
-
Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Journal of Chromatography B, 879(25), 2567-2574. Link
Sources
- 1. pnas.org [pnas.org]
- 2. Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating C [[double bond, length as m-dash]] C positions and hydroxylation sites in lipids using Paternò–Büchi functionalization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
This document provides a detailed protocol for the safe handling and disposal of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, a complex fatty acyl-CoA molecule. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the principles of chemical reactivity for its functional groups—primarily the thioester linkage—and established best practices for laboratory waste management as outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The procedures herein are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A. While the long hydrocarbon tail is largely non-reactive, the thioester bond presents a potential chemical hazard. Thioesters are susceptible to hydrolysis and can react with strong nucleophiles, acids, and bases. Although not classified as highly reactive or explosive, the potential for unforeseen reactions necessitates careful handling and a dedicated disposal protocol.
All laboratories handling such chemicals are required by OSHA to maintain a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[1][2] This guide should be incorporated into your institution's CHP.
Table 1: Chemical and Hazard Summary
| Property | Assessment |
| Chemical Name | (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA |
| Primary Reactive Group | Thioester (-C(=O)S-CoA) |
| Potential Hazards | The compound is not expected to be acutely toxic, but may cause irritation upon contact with skin or eyes. The primary concern is its chemical reactivity. As with many organic compounds, it is combustible. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. Avoid mixing with other reactive chemicals.[3] |
| Primary Disposal Concern | The thioester functional group should be deactivated prior to disposal to prevent unintended reactions in the waste stream. |
Personnel Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount when handling any laboratory chemical. The following PPE and engineering controls are mandatory for the handling and disposal of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
-
Engineering Controls : All handling and deactivation procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols and to contain any unforeseen reactions.[4]
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.
Step-by-Step Disposal Protocol: Deactivation via Alkaline Hydrolysis
The core of this disposal procedure is the deactivation of the reactive thioester bond through alkaline hydrolysis (saponification). This process cleaves the thioester, yielding the corresponding carboxylate salt and free coenzyme A, which are significantly less reactive and more suitable for disposal in an aqueous waste stream after neutralization.
Materials:
-
(12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA waste (in solution or as a solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized glass beaker or flask for the reaction
-
Stir bar and stir plate
-
Designated hazardous waste container, properly labeled.[5][6]
Procedure:
-
Preparation : In a chemical fume hood, place the beaker or flask containing the (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA waste on a stir plate and add a stir bar. If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or isopropanol) before proceeding.
-
Alkaline Hydrolysis :
-
Slowly and with constant stirring, add 1 M NaOH solution to the waste. A general rule of thumb is to add at least two molar equivalents of NaOH for every mole of the thioester. If the exact concentration is unknown, add the NaOH solution portion-wise until the pH of the solution is between 12 and 13.
-
Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the thioester bond. For larger quantities or more concentrated solutions, an overnight stir is recommended.
-
-
Neutralization :
-
After the hydrolysis period, carefully neutralize the solution. While stirring, slowly add 1 M HCl.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding HCl until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.
-
-
Final Disposal :
-
The resulting neutralized aqueous solution contains the sodium salt of (12Z,15Z,18Z,21Z)-3-oxotetracosanoic acid, free coenzyme A, and sodium chloride.
-
This deactivated solution should be transferred to a properly labeled hazardous waste container. The label should clearly state all constituents of the neutralized mixture.[7]
-
Never dispose of this or any other chemical waste down the drain.[8]
-
-
Record Keeping : Document the deactivation procedure in your laboratory notebook and on the hazardous waste tag.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the vicinity.
-
Small Spills (in a fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Carefully collect the absorbent material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills or Spills Outside a Fume Hood : Evacuate the immediate area. If there is a risk of airborne exposure, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
Regulatory Compliance
All chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and stored.[9][10] Waste containers must be kept closed except when adding or removing waste and stored in a designated satellite accumulation area.[5][6] Your institution's EHS office will provide specific guidance on waste pickup and final disposal procedures.[11][12]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
Caption: Disposal workflow for (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver . PubMed Central. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase . National Institutes of Health. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
A Futile Metabolic Cycle of Fatty Acyl Coenzyme A (Acyl-CoA) Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production . ASM Journals. [Link]
-
How to Safely Handle Reactive Chemicals . The Chemistry Blog. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase | Request PDF . ResearchGate. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
Disposal of Highly Reactive Reagents . University of Pennsylvania EHRS. [Link]
-
The Physiological and Pathological Role of Acyl-CoA Oxidation . MDPI. [Link]
-
Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Fatty acyl CoA analysis . Cyberlipid. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Chapter 5: Highly Reactive Chemicals . University of Nevada, Reno. [Link]
-
Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism . PubMed Central. [Link]
-
Thioester . Wikipedia. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
Deactivation of hazardous chemical wastes . OSTI.GOV. [Link]
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- 12. epa.gov [epa.gov]
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA
In the dynamic landscape of drug development and biochemical research, scientists frequently encounter novel compounds for which comprehensive safety data is not yet available. (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, a complex polyunsaturated fatty acyl-CoA, represents such a frontier. This guide provides a robust framework for establishing safe handling protocols, focusing on the selection and use of appropriate personal protective equipment (PPE). Our approach is rooted in a risk-assessment methodology, drawing parallels from similar chemical structures and adhering to the highest standards of laboratory safety.
The fundamental principle when handling any chemical with unknown toxicological properties is to treat it as potentially hazardous.[1][2] This proactive stance ensures the highest level of protection for all laboratory personnel.[3] This document will guide you through a systematic process of risk evaluation, PPE selection, and operational best practices to ensure your safety and the integrity of your research.
Understanding the Compound: A Risk-Based Assessment
Given the absence of a specific Safety Data Sheet (SDS) for (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, a hazard assessment must be inferred from its chemical structure and the properties of analogous compounds. It is an unsaturated fatty acyl-CoA, a class of molecules integral to various metabolic pathways.[4] The presence of a highly unsaturated carbon chain and a metabolically active CoA group suggests potential for reactivity and biological activity. Therefore, we must consider the following potential hazards:
-
Dermal Contact: The long-chain fatty acid component may cause skin irritation upon prolonged contact.[1][5]
-
Ocular Exposure: As with most chemicals, accidental splashes can cause serious eye irritation or damage.[6][7]
-
Inhalation: If the compound is handled as a powder or aerosolized, it could pose a respiratory hazard.[8]
-
Biological Activity: As a CoA derivative, it is designed to interact with cellular machinery, and its specific biological effects are unknown.
This assessment mandates a cautious approach, employing a comprehensive suite of PPE to mitigate these potential risks.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, based on a conservative risk assessment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[9][10] | To protect against accidental splashes that could cause serious and potentially irreversible eye damage.[8] |
| Skin and Body Protection | Gloves: Double gloving with nitrile gloves is recommended.[11] Change gloves immediately if they become contaminated. Lab Coat: A fully buttoned, knee-length lab coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.[8] Clothing: Wear long pants and closed-toe shoes at all times in the laboratory.[6] | To prevent skin contact, which could lead to irritation or unknown systemic effects. Nitrile gloves offer good resistance to a range of chemicals.[10] |
| Respiratory Protection | All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood or biological safety cabinet.[3][12] If a fume hood is not available and there is a risk of aerosolization, a respirator may be necessary.[10] | To prevent inhalation of the compound, the effects of which are unknown.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.[13]
1. Preparation and Pre-Handling Check:
- Read and understand the institutional Chemical Hygiene Plan.[3]
- Ensure a copy of this handling guide is readily available.
- Inspect all PPE for integrity before use.[6] This includes checking gloves for pinholes and ensuring eye protection is free from cracks.
- Prepare your workspace in a designated area, preferably within a chemical fume hood.[3]
- Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]
- Have a chemical spill kit and appropriate waste containers readily accessible.
2. Handling the Compound:
- Don all required PPE as outlined in the table above.
- When weighing the solid compound, perform this task within a fume hood or a balance enclosure to minimize the risk of inhaling fine particles.
- To prepare solutions, add the solvent to the solid compound slowly to avoid splashing.
- Use mechanical pipetting aids for all liquid transfers; never use mouth suction.[5][6]
- Keep all containers with the compound sealed when not in immediate use.[13]
3. Post-Handling and Decontamination:
- Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.
- Wipe down the work surface within the fume hood.
- Dispose of all contaminated disposable materials, including gloves and bench paper, in a designated hazardous waste container.[14]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical component of laboratory safety.[15] All waste generated from handling (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, and any unused solid compound. Collect this waste in a clearly labeled, sealed, and chemically compatible container.[14]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.[16]
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container.[15]
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[14] Never pour chemical waste down the drain.[17]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a chemical with unknown hazards.
Caption: PPE Selection Workflow for (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA.
By implementing these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently handle (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA, ensuring their personal safety while advancing the frontiers of scientific discovery.
References
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
SAFETY DATA SHEET. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Safety Data Sheet(SDS). [Link]
-
What personal protective equipment is required when handling Acrylic Acid? [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
